5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-fluoro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGWOLKLHVCEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
CAS Number: 1616526-85-2[1]
This technical guide serves to consolidate the available scientific and technical information on the chemical compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Section 1: Compound Identification and Properties
This compound is a fluorinated and nitrated pyridinone derivative. While detailed experimental data is scarce in publicly accessible literature, fundamental properties have been reported by chemical suppliers. A summary of this information is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1616526-85-2 | BLD Pharm[1] |
| Molecular Formula | C₆H₅FN₂O₃ | Inferred from structure |
| Molecular Weight | 174.11 g/mol | Inferred from formula |
| Synonyms | Not available | |
| Available Data | NMR, HPLC, LC-MS, UPLC | BLD Pharm[1] |
Table 1: Physicochemical Properties of this compound
Section 2: Synthesis and Experimental Protocols
A potential logical workflow for the synthesis could involve the methylation of the corresponding N-H pyridinone precursor, 5-Fluoro-3-nitropyridin-2(1H)-one (CAS: 136888-20-5). This precursor is commercially available.[2][3] The methylation of the nitrogen atom in the pyridinone ring is a common synthetic step.
Figure 1: A plausible synthetic workflow for the preparation of this compound.
Note: This represents a generalized, theoretical pathway. The specific reaction conditions, such as the choice of solvent, temperature, and reaction time, would require experimental optimization.
Section 3: Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
However, the broader class of nitropyridines has been investigated for a range of biological activities. Nitropyridine derivatives have been explored as precursors in the synthesis of bioactive molecules with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.[4] For instance, certain nitropyridine-containing compounds have shown inhibitory activity against enzymes like Janus kinase 2 (JAK2) and have been investigated for their antibacterial and antifungal properties.[4] Derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity against gram-positive bacteria.[5]
Given these precedents, it is conceivable that this compound could be investigated as a scaffold or intermediate in the development of novel therapeutic agents. However, any such potential would need to be confirmed through dedicated biological screening and mechanistic studies.
Section 4: Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific characterization is largely absent from the public domain. While its basic chemical identity is established, there is a significant lack of information regarding its synthesis, physicochemical properties, and biological activity.
For researchers and drug development professionals, this compound represents a relatively unexplored area. Future research could focus on:
-
Developing and publishing a robust and scalable synthetic protocol.
-
Conducting comprehensive characterization of its physicochemical properties.
-
Screening for biological activity across a range of therapeutic targets to identify potential applications.
The structural motifs present in this compound, namely the fluorinated and nitrated pyridinone core, suggest that it may hold potential as a building block in medicinal chemistry. Further investigation is required to elucidate its properties and potential utility.
References
- 1. 1616526-85-2|this compound|BLD Pharm [bldpharm.de]
- 2. 136888-20-5|5-Fluoro-3-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated chemical properties of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a fluorinated nitropyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information on structurally related analogs to present a predictive profile, including its physicochemical characteristics, a putative synthetic route, and general analytical methodologies. Furthermore, potential biological activities are discussed in the context of the broader class of nitropyridine compounds, which have shown promise in various therapeutic areas.
Introduction
This compound (CAS Number: 1616526-85-2) belongs to the class of substituted pyridinones, a structural motif present in numerous biologically active compounds. The presence of a fluorine atom, a nitro group, and an N-methylated pyridinone core suggests a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, a strong electron-withdrawing group, can modulate the reactivity of the aromatic ring and participate in key binding interactions. This guide aims to consolidate the available information and provide a foundational resource for researchers working with or considering this compound for their research endeavors.
Chemical Properties
While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be predicted based on its structure and data from similar compounds.
Physicochemical Data
The following table summarizes the key chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 1616526-85-2 | 1 |
| Molecular Formula | C₆H₅FN₂O₃ | Calculated |
| Molecular Weight | 172.11 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Spectral Data
Although specific spectra for this compound are not publicly available, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] Based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: Signals corresponding to the methyl group protons, and two aromatic protons on the pyridinone ring. The chemical shifts will be influenced by the fluorine and nitro substituents.
-
¹³C NMR: Resonances for the six carbon atoms, including the carbonyl carbon, the methyl carbon, and the four aromatic carbons. The carbon atoms attached to or near the fluorine and nitro groups will show characteristic shifts and coupling.
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¹⁹F NMR: A single resonance for the fluorine atom, with coupling to adjacent protons.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. However, a plausible synthetic route and general analytical methods can be outlined based on established chemical principles and procedures for related compounds.
Synthesis
A potential synthetic route to this compound could involve the N-methylation of the corresponding precursor, 5-Fluoro-3-nitropyridin-2(1H)-one.
Reaction Scheme:
Caption: Proposed N-methylation synthesis route.
Detailed Methodology (Hypothetical):
-
Dissolution: Dissolve 5-Fluoro-3-nitropyridin-2(1H)-one in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to deprotonate the pyridinone nitrogen.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The following diagram illustrates a general workflow for the analytical characterization of the synthesized compound.
Caption: General workflow for compound characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry (MS): Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using a reverse-phase HPLC system with a suitable column and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of nitropyridine derivatives has been investigated for various biological activities.[3] These compounds are known to act as precursors for a range of heterocyclic systems with antitumor, antiviral, and anti-neurodegenerative properties.[3]
For instance, nitropyridine-containing compounds have been explored as inhibitors of various enzymes, such as Janus kinase 2 (JAK2) and urease.[3] The nitro group can act as a key hydrogen bond acceptor or participate in other electronic interactions within the active site of a target protein.
The following diagram illustrates a hypothetical signaling pathway where a nitropyridine derivative might act as an inhibitor.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has provided a predictive overview of its chemical properties, a plausible synthetic approach, and general analytical methods for its characterization. While specific biological data is currently lacking, the known activities of related nitropyridine compounds suggest that this molecule could be a valuable building block or lead compound for the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
In-depth Technical Guide: Molecular Weight of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise molecular weight is a fundamental parameter for a wide range of applications, including analytical characterization, stoichiometric calculations in chemical synthesis, and computational modeling.
Molecular Formula Determination
The systematic name this compound provides the necessary information to deduce its molecular formula. The core structure is a pyridin-2-one ring, which is a six-membered heterocyclic ring containing one nitrogen atom and a carbonyl group. The substituents are a fluorine atom at position 5, a methyl group at the nitrogen atom (position 1), and a nitro group at position 3.
Based on this structural information, the molecular formula is determined to be C6H5FN2O3 .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1]
Molecular Weight = (6 × Atomic Weight of C) + (5 × Atomic Weight of H) + (1 × Atomic Weight of F) + (2 × Atomic Weight of N) + (3 × Atomic Weight of O)
Using the abridged standard atomic weights:
The calculated molecular weight is:
(6 × 12.011) + (5 × 1.008) + (1 × 18.998) + (2 × 14.007) + (3 × 15.999) = 172.108 g/mol
Data Presentation: Atomic Composition and Molecular Weight Contribution
The following table provides a detailed breakdown of the atomic composition of this compound and the contribution of each element to its total molecular weight.
| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 17 | 172.108 |
Visualization of Molecular Formula Components
The following diagram illustrates the logical relationship between the constituent elements and the final molecular formula of the compound.
Diagram of the elemental composition of this compound.
Experimental Protocols
The determination of the molecular weight of a novel compound like this compound would typically be confirmed experimentally using mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
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Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is employed to generate molecular ions with minimal fragmentation. For this compound, ESI in positive ion mode would likely be effective, detecting the protonated molecule [M+H]+.
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to four or five decimal places).
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Data Analysis: The measured m/z value is used to calculate the experimental monoisotopic mass. This experimental mass is then compared to the theoretical monoisotopic mass calculated from the most abundant isotopes of the constituent elements. A close match (typically within 5 ppm) confirms the elemental composition and, by extension, the molecular weight.
This comprehensive guide provides the foundational data and methodologies related to the molecular weight of this compound, essential for researchers in the field of drug development and chemical synthesis.
References
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 10. Fluorine - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 13. #9 - Fluorine - F [hobart.k12.in.us]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Structure Elucidation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed structure elucidation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Due to the limited availability of published data for this specific compound, this guide presents a representative approach based on established chemical principles and spectroscopic data from analogous structures. It is intended to serve as a practical resource for the synthesis, purification, and characterization of this and similar fluorinated nitropyridinone compounds.
Proposed Synthesis and Purification
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 5-Fluoro-3-nitropyridin-2(1H)-one. The proposed synthetic workflow is outlined below.
Caption: Proposed workflow for the synthesis and characterization.
Experimental Protocol: N-Methylation
-
Reaction Setup: To a solution of 5-Fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
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Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | 3.5 - 3.7 | 30 - 35 |
| C3 | - | 145 - 150 |
| C4-H | 7.8 - 8.0 | 120 - 125 |
| C5 | - | 155 - 160 (d, JCF ≈ 240-250 Hz) |
| C6-H | 8.2 - 8.4 | 130 - 135 |
Table 2: Predicted ¹⁹F NMR, Mass Spectrometry, and IR Data
| Technique | Predicted Value |
| ¹⁹F NMR Chemical Shift (δ, ppm) | -110 to -120 |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ ≈ 173.03 |
| IR Spectroscopy (cm⁻¹) | 1660-1680 (C=O), 1520-1540 (N-O asymm), 1340-1360 (N-O symm) |
Experimental Protocols for Spectroscopic Analysis
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NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and an external standard for ¹⁹F.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are to be obtained using an electrospray ionization (ESI) source in positive ion mode.
-
Infrared Spectroscopy: IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.
Hypothetical Biological Activity and Signaling Pathway
Fluorinated and nitrated heterocyclic compounds are known to possess a wide range of biological activities, often acting as inhibitors of various enzymes or modulators of signaling pathways. The introduction of a fluorine atom can enhance metabolic stability and binding affinity.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
The diagram above illustrates a potential mechanism of action where this compound acts as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby modulating cellular responses such as proliferation and survival. This is a common mechanism for anti-cancer and anti-inflammatory drugs.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed experimental protocols and predicted spectroscopic data serve as a valuable starting point for researchers. The hypothetical biological activity highlights the potential of this compound class in drug discovery and development. Further experimental validation is necessary to confirm the presented data and explore the full therapeutic potential of this molecule.
literature review of substituted nitropyridinones
An In-depth Technical Guide to Substituted Nitropyridinones
Introduction
Substituted nitropyridinones represent a promising class of heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal and agricultural chemistry. The pyridine ring is a well-established "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021. The introduction of a nitro group (NO₂) to the pyridinone scaffold can profoundly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing group that can participate in various biological processes, often through its reduction to reactive intermediates. This unique combination of a pyridinone core and a reactive nitro substituent has led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, herbicidal, and enzyme-inhibitory effects. This review aims to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted nitropyridinones, serving as a technical guide for researchers engaged in drug discovery and development.
Synthesis of Substituted Nitropyridinones and Precursors
The synthesis of substituted nitropyridinones can be achieved through various chemical strategies, often involving either the direct nitration of a pre-formed pyridinone ring or the construction of the ring from nitro-containing acyclic precursors.
Synthesis via Ring Transformation
A notable method involves a three-component ring transformation using dinitropyridone as a substrate. This approach allows for the synthesis of complex pyridine structures.
Experimental Protocol: Synthesis of Dinitropyridone
-
Methylation: Pyridine is converted to N-methylpyridinium salt by reacting with dimethyl sulfate.
-
Oxidation: The resulting salt is oxidized with potassium ferricyanide under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone.
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Nitration: The 1-methyl-2-pyridone is subsequently nitrated using fuming nitric acid with sulfuric acid to yield 3,5-dinitro-1-methyl-2-pyridone.
An In-depth Technical Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this molecule are not extensively documented in publicly available literature, its structural motifs—a fluorinated nitropyridine core—are present in numerous biologically active agents. This document outlines a plausible synthetic pathway, details relevant experimental protocols based on analogous reactions, and discusses the compound's potential biological significance by drawing parallels with structurally related molecules. The information is presented to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction
Substituted pyridinones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a nitro group and a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The nitro group, a strong electron-withdrawing moiety, can enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, and is also a key pharmacophore in many antimicrobial agents.[1] Fluorine, on the other hand, can improve metabolic stability, binding affinity, and lipophilicity, thereby enhancing the drug-like properties of a molecule.
This compound combines these key features, suggesting its potential as a scaffold for the development of novel therapeutics. This guide will explore the synthesis, properties, and potential applications of this compound.
Proposed Synthesis of this compound
Synthesis Pathway Overview
The proposed synthesis commences with the nitration of 2-amino-5-fluoropyridine, followed by diazotization and hydrolysis to yield 5-fluoro-3-nitropyridin-2(1H)-one. The final step involves the N-methylation of the pyridinone ring.
Caption: Proposed synthetic pathway for this compound.
Step 1: Nitration of 2-Amino-5-fluoropyridine
The initial step involves the regioselective nitration of 2-amino-5-fluoropyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, 2-amino-5-fluoropyridine is added portion-wise at a temperature maintained below 10 °C.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 10 °C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-5-fluoro-3-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-fluoropyridine | - |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |
| Temperature | 0-10 °C (addition), RT (reaction) | [2] |
| Reaction Time | Several hours | [2] |
| Work-up | Precipitation on ice, filtration | [2] |
Step 2: Diazotization and Hydrolysis to 5-Fluoro-3-nitropyridin-2(1H)-one
The amino group of 2-amino-5-fluoro-3-nitropyridine is converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridinone.
Experimental Protocol:
-
2-amino-5-fluoro-3-nitropyridine is dissolved in a mixture of sulfuric acid and water at a low temperature (0-5 °C).
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.
-
The reaction mixture is stirred for a period at this temperature to ensure complete diazotization.
-
The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the pyridinone.
-
The product, 5-fluoro-3-nitropyridin-2(1H)-one, is isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-fluoro-3-nitropyridine | - |
| Reagents | NaNO₂, H₂SO₄, H₂O | General Diazotization |
| Temperature | 0-5 °C (diazotization), Warming (hydrolysis) | General Diazotization |
| Reaction Time | 1-2 hours | General Diazotization |
| Work-up | Extraction, drying, solvent evaporation | General Diazotization |
Step 3: N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one
The final step is the N-methylation of the pyridinone nitrogen. This is typically achieved using a methylating agent in the presence of a base.
Experimental Protocol:
-
5-Fluoro-3-nitropyridin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as DMF or acetone.
-
A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the pyridinone nitrogen.
-
Methyl iodide or dimethyl sulfate is then added, and the reaction mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-3-nitropyridin-2(1H)-one | - |
| Reagents | CH₃I (or (CH₃)₂SO₄), K₂CO₃ (or NaH) | [3] |
| Solvent | DMF or Acetone | [3] |
| Temperature | Room temperature or gentle heating | [3] |
| Work-up | Quenching with water, extraction, purification | [3] |
Physicochemical Properties (Predicted)
As specific experimental data for this compound is limited, the following properties are predicted based on its structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₆H₅FN₂O₃ |
| Molecular Weight | 172.12 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents |
| Melting Point | Predicted to be in the range of 150-200 °C |
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the biological activities of related nitropyridine derivatives provide insights into its potential applications.
Caption: Potential biological activities and related signaling pathways.
Kinase Inhibition
Many substituted pyridines and pyridinones are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. The nitro and fluoro substituents can enhance binding to the ATP-binding pocket of kinases. Potential kinase targets could include those involved in cancer and inflammatory diseases.
Antimicrobial Activity
Nitropyridine derivatives have demonstrated significant antibacterial and antifungal properties.[4] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules, including DNA. The fluorine atom can enhance the compound's ability to penetrate microbial cell membranes.
Anticancer Activity
The antiproliferative activity of nitropyridine compounds against various cancer cell lines has been reported.[5] The mechanism of action may involve the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, or the generation of reactive oxygen species.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While its specific history and discovery are not well-documented, a plausible and efficient synthetic route can be devised based on established chemical transformations. The presence of both a nitro group and a fluorine atom suggests a high potential for diverse biological activities, including kinase inhibition, and antimicrobial and anticancer effects. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers to initiate such investigations.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one (CAS No: 1616526-85-2), a heterocyclic compound belonging to the fluorinated nitropyridinone class.[1][2] Pyridinone-containing compounds are significant in medicinal chemistry, exhibiting a wide range of pharmacological properties including antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] The introduction of a fluorine atom and a nitro group to the pyridinone scaffold can modulate the molecule's physicochemical properties and biological activity, making it a valuable building block in drug discovery and development.[6][7] This document details the compound's chemical properties, a proposed synthetic pathway based on established methodologies, expected spectroscopic characteristics, and a discussion of its potential applications in medicinal chemistry based on the activities of structurally related compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1616526-85-2 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₃ | [1][2] |
| Molecular Weight | 172.11 g/mol | [1] |
| MDL Number | MFCD28099326 | [1] |
| Appearance | Solid (predicted/reported) | N/A |
| Storage | Inert atmosphere, Room Temperature | N/A |
Synthesis and Reactivity
The key precursor, 3-fluoro-5-nitropyridin-2-ol, can be synthesized from 3-fluoropyridin-2-ol via nitration using a mixture of nitric acid and sulfuric acid.[8] The subsequent N-methylation of the pyridinone nitrogen can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton | Approx. δ (ppm) | Carbon | Approx. δ (ppm) |
| H-4 | 8.0 - 8.4 | C=O | 158 - 162 |
| H-6 | 7.8 - 8.2 | C-F | 155 - 159 (d, ¹JCF) |
| N-CH₃ | 3.5 - 3.8 | C-NO₂ | 140 - 145 |
| C-6 | 130 - 135 (d) | ||
| C-4 | 125 - 130 (d) | ||
| N-CH₃ | 30 - 35 |
Note: Predicted shifts are relative to TMS. 'd' indicates a doublet due to C-F coupling.
Potential Applications in Medicinal Chemistry
The this compound scaffold contains several key features that make it an attractive starting point for medicinal chemistry campaigns.
-
Pyridinone Core: The pyridinone motif is a "privileged structure" found in numerous FDA-approved drugs and biologically active compounds, exhibiting activities such as antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] It can act as a bioisostere for various other rings and can form crucial hydrogen bonds with biological targets.[3][4]
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to improved interactions with target proteins.
-
Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group. It can be reduced to an amine, which can then be further functionalized to explore structure-activity relationships (SAR). Additionally, nitropyridine derivatives themselves have shown a range of biological activities, including anticancer, antimalarial, and herbicidal properties.[9]
Given these features, this compound is a promising intermediate for the synthesis of novel therapeutics, particularly kinase inhibitors, by leveraging the pyridinone core's ability to interact with the hinge region of kinases. The diagram below illustrates a general mechanism of a pyridinone-based kinase inhibitor.
Caption: General binding mode of a pyridinone inhibitor in a kinase ATP pocket.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a hypothetical procedure based on established methods for similar transformations.[8] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 3-Fluoro-5-nitropyridin-2-ol [8]
-
To a flask maintained at 0 °C, add concentrated sulfuric acid (e.g., 4 volumes).
-
Slowly add 3-fluoropyridin-2-ol (1 equivalent) to the cooled sulfuric acid with stirring.
-
Add concentrated nitric acid (e.g., 3 volumes) dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3-fluoro-5-nitropyridin-2-ol.
Step 2: Synthesis of this compound
-
Dissolve 3-fluoro-5-nitropyridin-2-ol (1 equivalent) in a suitable aprotic solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (e.g., 1.5 equivalents), to the solution.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (e.g., 1.2 equivalents), dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
As the biological activity of this specific compound is uncharacterized, a primary screening for cytotoxicity against cancer cell lines is a logical first step.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium. Add the compound solutions to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a promising heterocyclic building block for drug discovery. Its structure combines the biologically significant pyridinone core with a fluorine atom for potentially enhanced pharmacokinetic properties and a nitro group that serves as a versatile synthetic handle. While specific biological data for this compound is not yet published, its structural features suggest high potential for the development of novel therapeutics, particularly in oncology and infectious diseases. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related molecules.
References
- 1. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
SMILES Notation: CN1C(=O)C(=CC(F)=C1)--INVALID-LINK--[O-]
Chemical Structure:
Compound Name: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This guide provides a comprehensive overview of this compound, a fluorinated nitropyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs to provide a predictive yet scientifically grounded resource.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties. Data for the parent compound, 5-Fluoro-3-nitropyridin-2(1H)-one, and a methylated analog, 1-Methyl-3,5-dinitropyridin-2(1H)-one, are included for comparative purposes.
| Property | 5-Fluoro-3-nitropyridin-2(1H)-one | 1-Methyl-3,5-dinitropyridin-2(1H)-one | Predicted this compound |
| Molecular Formula | C5H3FN2O3[1] | C6H5N3O5[2] | C6H5FN2O3 |
| Molecular Weight | 158.09 g/mol | 199.12 g/mol [2] | 172.11 g/mol |
| Appearance | Solid[1] | Solid[2] | Solid (predicted) |
| Melting Point | Not available | 174-178 °C[2] | Not available |
| Purity | 95% | 97%[2] | Not available |
Synthesis and Experimental Protocols
Step 1: Nitration of 5-Fluoro-2-hydroxypyridine
This step introduces the nitro group at the 3-position of the pyridinone ring.
-
Materials: 5-Fluoro-2-hydroxypyridine, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Slowly add 5-Fluoro-2-hydroxypyridine to the cooled acid mixture while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 5-Fluoro-3-nitropyridin-2(1H)-one.
-
Step 2: N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one
This step introduces the methyl group onto the nitrogen atom of the pyridinone ring.
-
Materials: 5-Fluoro-3-nitropyridin-2(1H)-one, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and an appropriate solvent (e.g., acetone, DMF).
-
Procedure:
-
Dissolve 5-Fluoro-3-nitropyridin-2(1H)-one in the chosen solvent.
-
Add the base to the solution and stir for a short period to form the corresponding salt.
-
Add the methylating agent dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Potential Biological Activity and Therapeutic Relevance
Nitropyridine derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3] The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.
Given the structural similarities to other biologically active fluorinated and nitrated heterocyclic compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Agents: Many nitropyridine-containing compounds have been investigated for their potential as anticancer drugs.
-
Antimicrobial Agents: The combination of the pyridine ring, a nitro group, and a fluorine atom suggests potential for antibacterial and antifungal activity.
-
Kinase Inhibitors: Substituted pyridinones are known scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and preliminary biological evaluation of this compound.
Caption: A logical workflow for the synthesis and initial screening of the target compound.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of similar compounds, the following diagram illustrates a hypothetical mechanism of action where the compound inhibits a generic signaling pathway implicated in cell proliferation.
Caption: A diagram showing the hypothetical inhibition of a kinase in a cell signaling pathway.
References
Technical Guide: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
InChIKey: Not publicly available. The InChIKey for the parent compound, 5-Fluoro-3-nitropyridin-2(1H)-one, is BLFUHTOZIOQGBU-UHFFFAOYSA-N.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and its structural analog, 5-Fluoro-3-nitropyridin-2(1H)-one. Due to the limited publicly available data on the methylated compound, this document focuses primarily on the non-methylated parent compound, offering insights into its synthesis and potential biological activities based on related structures.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for 5-Fluoro-3-nitropyridin-2(1H)-one is presented below. This data is crucial for the handling, characterization, and experimental design involving this compound.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-3-nitro-2-pyridinol | |
| InChI Key | BLFUHTOZIOQGBU-UHFFFAOYSA-N | [1] |
| CAS Number | 136888-20-5 | [2] |
| Molecular Formula | C₅H₃FN₂O₃ | [1] |
| Molecular Weight | 158.09 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically >95% |
Experimental Protocols
A detailed experimental protocol for the synthesis of the precursor, 5-Fluoro-3-nitropyridin-2(1H)-one, is described below.
Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one
This protocol is based on the nitration of 3-fluoropyridin-2-ol.
Materials:
-
3-fluoropyridin-2-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃)
-
Ice
-
Water
Procedure:
-
In a flask suitable for reactions at low temperatures, dissolve 3-fluoropyridin-2-ol in concentrated sulfuric acid.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add nitric acid dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition of nitric acid is complete, continue to stir the reaction mixture at 0°C for a period of 3 hours.
-
Upon completion of the reaction, carefully pour the reaction mixture over a substantial amount of ice and stir for 30 minutes.
-
The solid precipitate that forms is the desired product, 3-fluoro-5-nitropyridin-2-ol.
-
Collect the solid product by filtration and dry thoroughly.[3]
Potential Biological Activity and Signaling Pathways
Nitropyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[4] The biological activity of these compounds is often attributed to the presence of the nitro group, which can be involved in various cellular interactions.
Antimicrobial Potential: Structurally related nitropyridine compounds have demonstrated efficacy against a range of bacterial strains, including Mycobacterium tuberculosis. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) in the range of 4-64 μg/mL, highlighting the potential of the fluoro and nitro functional groups in conferring antibacterial properties.[4]
Anticancer Potential: The cytotoxic effects of nitropyridine derivatives against various cancer cell lines are an active area of research. The nitro group is believed to play a role in modulating the activity of enzymes or interacting with cellular targets that are critical for the proliferation of cancer cells. It is hypothesized that derivatives of this class could induce apoptosis or inhibit key signaling pathways in cancerous cells.[4]
While specific quantitative biological data for this compound is not currently available, the following table presents data for other nitropyridine derivatives to illustrate the potential activity of this compound class.
| Compound Class | Biological Activity | IC₅₀ / MIC | Target | Source |
| Nitropyridine-containing Urease Inhibitors | Urease Inhibition | ~2.0–2.3 μM | Jack Bean Urease | [5] |
| 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives | Chymotrypsin Inhibition | 8.67 ± 0.1 μM | Chymotrypsin | [5] |
| 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives | Urease Inhibition | 29.21 ± 0.98 μM | Urease | [5] |
| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase inhibition | 3.11–4.18 μM | Protoporphyrinogen oxidase | [5] |
| N-hydroxy-pyridoxazinone derivatives | Antibacterial (E. faecalis) | 7.8 μg/mL | - | [5] |
| N-hydroxy-pyridoxazinone derivatives | Antibacterial (S. aureus) | 31.2 μg/mL | - | [5] |
| N-hydroxy-pyridoxazinone derivatives | Antifungal (C. albicans, C. glabrata, C. tropicalis) | 62.5 μg/mL | - | [5] |
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Proposed synthetic workflow for the N-methylation of 5-Fluoro-3-nitropyridin-2(1H)-one.
Caption: A generalized diagram illustrating the potential mechanism of action for nitropyridine derivatives.
References
An In-depth Technical Guide to the Physical Characteristics of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a fluorinated, methylated, and nitrated pyridinone derivative. Its structural complexity suggests potential applications in medicinal chemistry and materials science, where such substituted heterocyclic compounds are of significant interest. This technical guide provides a summary of the available physical and chemical data for this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for these experimental procedures.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is provided below. It is important to note that while some data are available from chemical suppliers, comprehensive experimental validation is not widely published.
| Property | Value | Source |
| Molecular Formula | C6H5FN2O3 | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Predicted Boiling Point | 222.2 ± 40.0 °C | [2] |
| Predicted Density | 1.46 ± 0.1 g/cm³ | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Room temperature, under inert atmosphere | [1] |
Experimental Protocols
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
For accuracy, the determination should be repeated at least twice, and the average value reported.
Determination of Solubility
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
A pre-weighed amount of the compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of a solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand and is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the process can be repeated with gentle heating or with a larger volume of solvent to determine the approximate solubility. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Spectroscopic Analysis
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure for ¹H and ¹³C NMR:
-
A small amount of the sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectra are acquired according to the instrument's standard operating procedures.
-
The resulting spectra are processed and analyzed to determine the chemical shifts, coupling constants, and integration, which provide information about the molecular structure.
Apparatus:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr press (for pellets) or salt plates (for thin films)
Procedure (KBr Pellet Method):
-
A small amount of the dry sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the powder is placed in a KBr press and compressed under high pressure to form a transparent or translucent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
Procedure (Direct Infusion ESI-MS):
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer's ionization source via direct infusion using a syringe pump.
-
The mass spectrum is acquired in the appropriate mass range.
-
The data is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions, which confirms the molecular weight and can provide structural information.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the physical and chemical characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide consolidates the currently available information on the physical characteristics of this compound. While some basic properties have been predicted or are available from suppliers, a comprehensive experimental characterization is lacking in publicly accessible literature. The provided experimental protocols offer a standard framework for researchers to determine the key physical and spectroscopic properties of this compound. Further research is warranted to fully elucidate its characteristics and potential applications.
References
An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of the heterocyclic compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Due to a lack of publicly available empirical data on the solubility of this specific molecule, this document provides a framework for approaching its solubility assessment. It outlines established experimental protocols for determining solubility, discusses the general solubility characteristics of related nitropyridine derivatives, and presents a logical workflow for solubility testing. This guide is intended to equip researchers with the necessary methodologies to ascertain the solubility profile of this compound and similar novel chemical entities.
Introduction
This compound is a fluorinated and nitrated pyridinone derivative. The presence of a fluorine atom and a nitro group, both of which are strongly electron-withdrawing, significantly influences the molecule's physicochemical properties, including its solubility. The pyridine ring is a common scaffold in medicinal chemistry, and nitropyridine derivatives are explored for a range of biological activities, including potential antimicrobial and anticancer properties[1]. The solubility of a compound is a critical parameter in drug discovery and development, as it affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation strategies.
A thorough understanding of a compound's solubility is therefore paramount for its progression as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies required to determine the solubility profile of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H5FN2O3 | [2] |
| Molecular Weight | 172.11 g/mol | [2] |
| CAS Number | 1616526-85-2 | [2] |
Note: This table is populated with basic information and does not contain quantitative solubility data as none was found in the conducted research.
Predicted Solubility Profile
Computational tools are often employed in early drug discovery to predict the physicochemical properties of novel compounds. These predictions can help prioritize compounds for synthesis and experimental testing. For a related compound, 3-Fluoro-4-nitropyridine, a predicted water solubility of 3.65 mg/mL has been reported, classifying it as "very soluble"[3]. While this provides an initial estimate, it is crucial to experimentally verify the solubility of this compound.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility profile of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents) in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Logical Workflow for Solubility Determination
Caption: A general workflow for determining the equilibrium solubility of a compound.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that can be dissolved from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) in an aqueous buffer. This method is often used in high-throughput screening.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.
-
Dilution in Aqueous Buffer: An aliquot of the DMSO stock is added to the aqueous buffer.
-
Incubation: The solution is incubated for a shorter period (e.g., 1-2 hours).
-
Precipitate Detection: The presence of precipitate is detected, often by nephelometry or turbidimetry.
-
Quantification: The concentration in the clear supernatant after centrifugation can be measured.
Biological Context and Potential Signaling Pathways
While no specific signaling pathways involving this compound have been identified, the broader class of nitropyridine derivatives has been investigated for various biological activities. Research suggests that the nitro group can be crucial for modulating enzyme activity or interacting with cellular targets[1]. For instance, some nitropyridine derivatives have been explored for their potential to inhibit key signaling pathways in cancer cells or to exert antimicrobial effects[1].
A hypothetical experimental workflow to screen for biological activity is presented below.
Workflow for Biological Activity Screening
Caption: A generalized workflow for screening a novel compound for biological activity.
Conclusion
This technical guide provides a comprehensive overview of the necessary steps to characterize the solubility profile of this compound. Although specific experimental data for this compound is currently unavailable, the outlined experimental protocols and logical workflows offer a robust framework for researchers to generate this critical information. The determination of the solubility profile is an indispensable step in the evaluation of this and other novel compounds for their potential in drug discovery and development. The general biological context of nitropyridines suggests that once the solubility is established, further investigation into its biological activity is warranted.
References
An In-Depth Technical Guide on the Safety, Handling, and Hazards of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Introduction
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a substituted nitropyridine derivative. While specific data is limited, its structure suggests potential for biological activity and associated chemical hazards. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential safety, handling, and hazard considerations associated with this compound, drawing parallels from analogous chemical structures.
Hazard Identification and Classification
Based on the hazard classifications of similar nitropyridine compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): Many substituted nitropyridines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4][6]
GHS Hazard Statements (Anticipated)
The following GHS hazard statements are likely to apply to this compound based on data for similar molecules:
Quantitative Data from Structurally Similar Compounds
The following tables summarize quantitative toxicological and physical hazard data from structurally related compounds. This data is for informational purposes only and may not accurately reflect the properties of this compound.
Table 1: Acute Toxicity Data for Analogous Compounds
| Compound | CAS Number | LD50 Oral | Hazard Classifications |
| 1-Methyl-3,5-dinitropyridin-2(1H)-one | 14150-94-8 | Not specified; classified as Acute Tox. 3 (H301: Toxic if swallowed) | Acute Tox. 3 (Oral) |
| 2-Fluoro-5-methylpyridine | 2369-19-9 | Not specified; classified as Category 4 for oral, dermal, and inhalation toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) |
| 2-Fluoro-5-nitropyridine | 456-24-6 | Not specified; classified as Category 4 for oral toxicity | Acute Tox. 4 (Oral) |
Table 2: Physical and Chemical Hazard Data for Analogous Compounds
| Compound | Flash Point | Autoignition Temperature | Explosion Limits |
| 2-Fluoro-5-methylpyridine | Information not available | Information not available | Vapors may form explosive mixtures with air |
| 2-Fluoro-5-nitropyridine | No information available | No information available | No data available |
| 1-Methyl-3,5-dinitropyridin-2(1H)-one | Not applicable | Not specified | Not specified |
Experimental Protocols and Handling Procedures
As no specific experimental protocols for the synthesis or handling of this compound were found, the following represents a generalized, best-practice workflow for handling potent research compounds.
General Handling Workflow
Caption: A generalized workflow for the safe handling of potent research compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[1][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of exposure, consider a disposable suit.[1]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, dissolving, and running reactions, must be performed in a properly functioning chemical fume hood.[3]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Fire and Explosion Hazards
While specific data is unavailable, related compounds are not typically flammable. However, in the event of a fire, hazardous decomposition products may be released.
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[3]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[2]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[1][2]
Accidental Release Measures
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[1][2][7]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][3][7] Consider storing in a locked cabinet.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
Logical Relationships in Hazard Mitigation
The following diagram illustrates the logical flow of controls used to mitigate the risks associated with handling hazardous chemicals like this compound.
Caption: The hierarchy of controls for mitigating chemical hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Potential Mechanism of Action of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential mechanisms of action for the novel chemical entity, 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. In the absence of direct empirical data for this specific molecule, this paper synthesizes existing research on structurally related compounds, including nitropyridines, fluoro-pyridines, and pyridinones. Based on the established biological activities of these analogous compounds, three primary putative mechanisms of action are proposed for this compound: anticancer activity through cytotoxicity, inhibition of viral endonucleases, and modulation of the Janus kinase (JAK) signaling pathway, specifically JAK2. This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for hypothesis testing, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a small molecule featuring a pyridinone core, substituted with a fluorine atom, a methyl group, and a nitro group. While this specific compound is not extensively characterized in the scientific literature, its structural motifs are present in a wide array of biologically active molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, and the addition of a nitro group can significantly influence the electronic properties of the molecule, often imparting cytotoxic or enzyme-inhibitory activities. Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity. This guide aims to provide a foundational understanding of the potential therapeutic applications of this compound by examining the established mechanisms of its structural analogs.
Hypothesized Mechanisms of Action
Anticancer Activity
Numerous nitropyridine and pyridinone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms for these anticancer activities are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for cancer cell proliferation. The electron-withdrawing nature of the nitro group is hypothesized to play a crucial role in the modulation of enzymatic activity or in interactions with cellular targets.
Endonuclease Inhibition
Certain pyridinone derivatives have been identified as potent inhibitors of viral endonucleases. These enzymes are critical for the replication of several viruses, including influenza. By chelating metal ions in the active site of the endonuclease, these inhibitors can block viral transcription and replication. The structural similarity of this compound to known endonuclease inhibitors suggests it may possess similar antiviral properties.
JAK2 Kinase Inhibition
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are key components of the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases. Nitropyridine derivatives have been investigated as inhibitors of JAK2, suggesting that this compound could potentially modulate this pathway.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the hypothesized activities of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of structurally related compounds against relevant targets.
Table 1: Anticancer Activity of Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Thienopyrimidine Derivative | HepG-2 | 8.001 µM | [1] |
| Thienopyrimidine Derivative | HT-29 | 4.526 µM | [1] |
| Thienopyrimidine Derivative | MCF-7 | 15.055 µM | [1] |
| Phenanthrotriazine Hydrazinyl | AsPC-1 | 5-8 µM | [2] |
| Furanopyridinone Derivative | KYSE70 & KYSE150 | 0.655 µg/mL (24h) | [3] |
Table 2: Endonuclease Inhibition by Related Pyridinone Derivatives
| Compound | Target | IC50 Value | Reference |
| Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 16) | Influenza A Endonuclease | 11 nM | [4] |
| Phenyl substituted 3-hydroxypyridin-2(1H)-one (Compound 18) | Influenza A Endonuclease | 23 nM | [4] |
| Pyridinone Derivative (Compound 71) | Influenza Endonuclease | 14 nM | [5] |
| 1,3,4,6-hexanetetrone (Compound 4) | Influenza Endonuclease | 6 µM | [6] |
| N-(phenylmethylidene)benzohydrazide (Compound 16) | Influenza Endonuclease | 14 µM | [6] |
Table 3: JAK2 Inhibition by Related Compounds
| Compound Series | Assay Type | IC50 Value Range | Reference |
| Ruxolitinib Derivatives (Series A) | Enzymatic Assay | 0.29 - 5.0 nM | [7] |
| Ruxolitinib Derivatives (Series A) | UKE-1 Cell Growth | 0.1 - 1.0 µM | [7] |
| Fedratinib Derivatives (Series C) | Enzymatic Assay | 0.75 - 11.4 nM | [7] |
| Fedratinib Derivatives (Series C) | UKE-1 Cell Growth | 0.15 - 0.66 µM | [7] |
| Ruxolitinib | Ba/F3 cells with JAK2V617F | 100 - 130 nM | [8] |
| Ruxolitinib | JAK2 Kinase Assay | 2.8 nM | [8] |
Experimental Protocols
To empirically validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
96-well microplates
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Endonuclease Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of an endonuclease.[3][12][13][14]
Materials:
-
Recombinant endonuclease (e.g., influenza PA endonuclease or Cas9)
-
Fluorogenic substrate or a specific DNA plasmid/oligonucleotide
-
Assay buffer (specific to the enzyme)
-
This compound stock solution (in DMSO)
-
Microplate reader (for fluorescent assays) or agarose gel electrophoresis equipment
-
Known endonuclease inhibitor (positive control)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the endonuclease enzyme.
-
Add various concentrations of this compound or a known inhibitor to the reaction mixture. Include a vehicle-only control.
-
Pre-incubate the enzyme with the compound for a specified time at the optimal temperature.
-
Initiate the reaction by adding the DNA substrate (fluorogenic or plasmid).
-
Monitor the reaction progress by measuring the fluorescence signal over time or by stopping the reaction after a set time.
-
For plasmid-based assays, analyze the cleavage products by agarose gel electrophoresis.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro JAK2 Kinase Inhibition Assay
This assay quantifies the inhibitory effect of the compound on the kinase activity of JAK2.[15][16][17][18]
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide)
-
Phospho-specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase or a fluorophore)
-
This compound stock solution (in DMSO)
-
Microplate reader (for luminescence, fluorescence, or absorbance)
-
Known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control
Procedure:
-
Add the kinase assay buffer, substrate peptide, and various concentrations of this compound to the wells of a microplate.
-
Add the JAK2 enzyme to each well and pre-incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and add the phospho-specific antibody.
-
After another incubation period, add the detection reagent.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of JAK2 inhibition for each compound concentration and determine the IC50 value.
Visualizations
Proposed Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. neb.com [neb.com]
- 13. In vitro digestion of DNA with Cas9 Nuclease, S. pyogenes (M0386) [protocols.io]
- 14. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of 2-amino-5-fluoropyridine, followed by the synthesis of the key intermediate 5-fluoro-3-nitropyridin-2(1H)-one, and concluding with its N-methylation to yield the final product.
Synthetic Workflow Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the synthesis of 2-amino-5-fluoropyridine, which is then converted to 5-fluoropyridin-2(1H)-one. Subsequent nitration provides 5-fluoro-3-nitropyridin-2(1H)-one, which is then methylated to afford the target compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluoropyridine
The synthesis of 2-amino-5-fluoropyridine can be achieved from 2-aminopyridine through a multi-step process involving acylation, nitration, reduction, diazotization (Schiemann reaction), and hydrolysis.[1][2]
Protocol for Nitration of 2-Acetamidopyridine:
-
To a stirred solution of 2-acetamidopyridine (13.6 g) in concentrated sulfuric acid (113 mL), add fuming nitric acid (14.6 mL) dropwise while maintaining the temperature at 60 °C.[2]
-
Stir the reaction mixture for 2 hours at 60 °C.[2]
-
Pour the mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-acetamido-5-nitropyridine.
Protocol for Reduction of 2-Acetamido-5-nitropyridine:
-
In a flask, combine 2-acetamido-5-nitropyridine (4.53 g), ethanol (40 mL), and a catalytic amount of Pd/C (0.6 g).[2]
-
Add hydrazine hydrate (2.94 g) dropwise to the mixture.[2]
-
Reflux the reaction mixture for 3.5 hours at 80 °C.[2]
-
After cooling, filter the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Further steps of hydrolysis, diazotization, and the Schiemann reaction are required to obtain 2-amino-5-fluoropyridine.[1][2]
| Parameter | Value | Reference |
| Nitration of 2-Acetamidopyridine | ||
| Reactants | 2-Acetamidopyridine, Fuming Nitric Acid, Sulfuric Acid | [2] |
| Temperature | 60 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 88.40% | [2] |
| Reduction of 2-Acetamido-5-nitropyridine | ||
| Reactants | 2-Acetamido-5-nitropyridine, Hydrazine Hydrate, Pd/C | [2] |
| Temperature | 80 °C | [2] |
| Reaction Time | 3.5 hours | [2] |
| Yield | 93.26% | [2] |
Table 1: Quantitative data for the synthesis of precursors to 2-amino-5-fluoropyridine.
Step 2: Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one
This step involves the conversion of 2-amino-5-fluoropyridine to 5-fluoropyridin-2(1H)-one, followed by nitration. The nitration of 2-pyridone derivatives is sensitive to reaction conditions, with the position of nitration being influenced by the acidity of the medium.[3]
Protocol for Nitration of 5-Fluoropyridin-2(1H)-one (General Procedure):
-
Cool a mixture of trifluoroacetic anhydride (10 mL) in an ice bath.[4]
-
Slowly add 5-fluoropyridin-2(1H)-one (17 mmol) to the chilled trifluoroacetic anhydride and stir for 2 hours.[4]
-
Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise to the reaction mixture.[4]
-
Allow the reaction to proceed for 12 hours at a controlled temperature (e.g., 0-24 °C).[4]
-
Quench the reaction by pouring it into a solution of sodium metabisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Nitration of Pyridine Derivatives | ||
| Reactants | Pyridine derivative, Nitric Acid, Trifluoroacetic Anhydride | [4] |
| Yields | 10-83% (for various pyridine derivatives) | [4] |
Table 2: General quantitative data for the nitration of pyridine derivatives.
Step 3: Synthesis of this compound
The final step is the N-methylation of the pyridinone nitrogen. This can be effectively achieved using an alkylating agent such as methyl iodide.
Protocol for N-Methylation:
-
Dissolve 5-fluoro-3-nitropyridin-2(1H)-one in a suitable solvent such as acetone (10 mL).[5]
-
Add methyl iodide (e.g., 3 equivalents) to the solution.[5]
-
Reflux the reaction mixture for 1 hour.[5]
-
After cooling to room temperature, the product may precipitate.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum to obtain this compound.[5]
| Parameter | Value | Reference |
| N-Methylation of Pyridine Derivatives | ||
| Reactants | Pyridine derivative, Methyl Iodide, Acetone | [5] |
| Reaction Time | 1 hour | [5] |
| Yield | up to 99% (for a model pyridine compound) | [5] |
Table 3: Quantitative data for a representative N-methylation of a pyridine derivative.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Figure 2: Logical progression of the synthesis.
These protocols provide a framework for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a key pharmaceutical intermediate. This document outlines its synthesis, potential applications in drug discovery, and detailed experimental protocols based on analogous chemical transformations.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex pharmaceutical agents. The presence of a fluorine atom, a nitro group, and an N-methylated pyridinone core provides multiple reaction sites for diversification and the introduction of pharmacologically relevant moieties. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Nitropyridines are versatile precursors for a wide range of bioactive molecules, including those with antitumor and antiviral activities.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 5-Fluoro-3-nitropyridin-2(1H)-one, is presented below. The properties of the N-methylated analog are expected to be similar.
| Property | Value | Reference |
| CAS Number | 136888-20-5 | [1] |
| Molecular Formula | C₅H₃FN₂O₃ | [1] |
| Molecular Weight | 158.09 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 5-Fluoro-3-nitropyridin-2(1H)-one.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the N-methylation of a pyridinone, adapted for the specific substrate.
Materials:
-
5-Fluoro-3-nitropyridin-2(1H)-one
-
Methyl iodide (or Dimethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-Fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Expected Yield and Purity:
| Parameter | Expected Range |
| Yield | 70-90% |
| Purity (by HPLC) | >98% |
Application as a Pharmaceutical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the nitro group and the activated pyridine ring.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Caption: General workflow for the utility of the title compound.
Protocol for Nitro Group Reduction
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one.
Expected Yield and Purity:
| Parameter | Expected Range |
| Yield | >90% |
| Purity (by HPLC) | >95% |
Potential Signaling Pathway Interruption
While the specific biological targets of derivatives of this compound are not defined, pyridinone-containing molecules have been identified as inhibitors of various enzymes, including kinases and polymerases. The amino derivative can be used as a scaffold to synthesize inhibitors that could potentially target ATP-binding sites in protein kinases, thereby interrupting signaling pathways involved in cell proliferation and survival.
Caption: Potential role as a kinase inhibitor precursor.
Conclusion
This compound is a promising pharmaceutical intermediate due to its versatile chemical handles. The protocols and data presented, based on closely related structures, provide a solid foundation for researchers to utilize this compound in the synthesis of novel bioactive molecules. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery and development.
References
Application Notes and Protocols: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. Its structure, featuring a pyridinone core, a nitro group, and a fluorine atom, offers multiple reaction sites for the synthesis of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the fluorine atom can serve as a site for modification or as a modulator of physicochemical and pharmacological properties. This document provides an overview of its potential applications, synthetic protocols, and a framework for the evaluation of its derivatives in drug discovery programs.
While specific peer-reviewed applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Pyridinone-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The incorporation of a nitro group provides a handle for further chemical transformations and is a key feature in some antimicrobial and anticancer agents[3]. Fluorinated organic molecules are also of high interest in drug design for their ability to enhance metabolic stability and binding affinity[4].
Potential Applications in Medicinal Chemistry
Based on the reactivity of related nitropyridines and the pharmacological importance of the pyridinone scaffold, this compound can be envisioned as a key intermediate for the synthesis of various classes of bioactive compounds:
-
Kinase Inhibitors: The pyridinone scaffold can act as a hinge-binding motif in various protein kinases. The functional groups on the ring allow for the introduction of side chains that can target specific regions of the ATP-binding pocket.
-
Antiviral Agents: Nucleoside and non-nucleoside reverse transcriptase inhibitors often incorporate modified heterocyclic bases. The title compound could serve as a precursor for novel analogs.
-
Antibacterial Agents: The nitro group is a known pharmacophore in some antibacterial agents. Derivatives of this compound could be explored for their efficacy against various bacterial strains.
-
Central Nervous System (CNS) Agents: The ability to tune lipophilicity and polarity through derivatization makes this scaffold a candidate for the development of agents targeting CNS receptors and enzymes.
Data Presentation
The following table provides a template for summarizing quantitative data for newly synthesized derivatives of this compound. This structured format allows for easy comparison of biological activities and physicochemical properties.
| Compound ID | R-Group | Molecular Weight | LogP (calculated) | IC50/EC50 (µM) [Target] | Cytotoxicity (CC50, µM) [Cell Line] |
| Derivative-1 | e.g., -NH-Ph | 247.22 | 2.15 | ||
| Derivative-2 | e.g., -O-Bn | 262.24 | 2.50 | ||
| Derivative-3 | e.g., -S-p-tolyl | 278.30 | 3.10 |
Experimental Protocols
The following are proposed, detailed methodologies for the synthesis of this compound and its subsequent use in a representative nucleophilic aromatic substitution reaction. These protocols are based on established chemical principles for similar compounds.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from the commercially available 5-fluoro-3-nitropyridin-2(1H)-one.
Materials:
-
5-Fluoro-3-nitropyridin-2(1H)-one
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol details a representative reaction of this compound with a primary amine, leading to the displacement of the nitro group.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add the desired amine (e.g., aniline, 1.2 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 3-amino-5-fluoro-1-methylpyridin-2(1H)-one derivative.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the application of this compound in a drug discovery context.
Caption: Proposed synthesis of the title compound.
Caption: Drug discovery workflow utilizing the title compound.
References
use of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one in organic synthesis reactions
Application Notes and Protocols: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a functionalized heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a pyridinone core substituted with a fluorine atom, a nitro group, and a methyl group on the nitrogen, suggests a rich and versatile reactivity profile. The electron-withdrawing nature of the nitro group is expected to activate the pyridine ring for nucleophilic aromatic substitution reactions. This document provides an overview of the potential synthetic applications of this compound, based on the known reactivity of analogous 3-nitropyridine and fluorinated pyridine derivatives. The protocols provided are generalized from literature precedents for similar compounds and should be optimized for specific substrates.
Key Synthetic Applications
Based on the reactivity of related 3-nitropyridin-2(1H)-ones and fluorinated nitropyridines, this compound is a promising electrophile in several classes of organic reactions. The primary modes of reactivity are anticipated to be nucleophilic aromatic substitution (SNAr) and potentially as a substrate in cross-coupling reactions.
1.1. Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring of this compound is rendered electron-deficient by the presence of the nitro group at the C3 position and the carbonyl group at the C2 position. This electronic arrangement makes the ring susceptible to attack by nucleophiles. Two primary sites are available for substitution: the fluorine atom at the C5 position and the nitro group at the C3 position. The nitro group is a known leaving group in nucleophilic aromatic substitution reactions of nitropyridines[1][2].
-
Substitution of the Nitro Group (C3-Position): The nitro group at the C3 position can be displaced by a variety of nucleophiles, including thiols, amines, and alkoxides. This reaction pathway provides a direct method for the introduction of diverse functionalities at this position.
-
Substitution of the Fluoro Group (C5-Position): The fluorine atom at the C5 position can also act as a leaving group in SNAr reactions, particularly with soft nucleophiles. The relative reactivity of the C3 and C5 positions will depend on the nature of the nucleophile and the reaction conditions.
1.2. Cross-Coupling Reactions
While less documented for this specific scaffold, pyridyl halides and triflates are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3][4][5]. The C-F bond in this compound could potentially undergo oxidative addition to a low-valent metal catalyst, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position. Activation of C-F bonds for cross-coupling often requires specific catalytic systems[6][7].
Quantitative Data Summary
| Reaction Type | Nucleophile/Coupling Partner | Potential Product | Expected Yield Range (based on analogs) | Reference for Analogy |
| SNAr (C3-NO2 substitution) | Aryl/Alkyl Thiols | 3-(Thio)-5-fluoro-1-methylpyridin-2(1H)-one | Moderate to High | [1][2] |
| SNAr (C3-NO2 substitution) | Primary/Secondary Amines | 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one | Moderate | [8] |
| SNAr (C5-F substitution) | Soft Nucleophiles (e.g., Thiolates) | 5-(Thio)-1-methyl-3-nitropyridin-2(1H)-one | Substrate Dependent | [1] |
| Suzuki-Miyaura Coupling (C5-F) | Aryl/Heteroaryl Boronic Acids | 5-Aryl-1-methyl-3-nitropyridin-2(1H)-one | Low to Moderate (requires optimization) | [7] |
| Buchwald-Hartwig Amination (C5-F) | Primary/Secondary Amines | 5-Amino-1-methyl-3-nitropyridin-2(1H)-one | Low to Moderate (requires optimization) | [3] |
Experimental Protocols
The following are generalized experimental protocols for the proposed applications of this compound. Safety Note: Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Nucleophilic Aromatic Substitution of the Nitro Group with a Thiol
This protocol is adapted from the general procedure for the reaction of 3-nitropyridines with thiols[1][2].
Materials:
-
This compound
-
Aryl or alkyl thiol (1.1 equivalents)
-
Potassium carbonate (K2CO3) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the aryl or alkyl thiol (1.1 equivalents) to the solution.
-
Add potassium carbonate (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(thio)-5-fluoro-1-methylpyridin-2(1H)-one derivative.
Protocol 2: Proposed Suzuki-Miyaura Cross-Coupling of the Fluoro Group
This protocol is a hypothetical adaptation based on nickel-catalyzed cross-coupling of fluorinated heterocycles[7]. Palladium-based catalysts may also be effective but might require more forcing conditions.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Nickel(II) chloride (NiCl2) (10 mol%)
-
1,5-Cyclooctadiene (cod) (10 mol%)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add NiCl2 (10 mol%) and 1,5-cyclooctadiene (10 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Seal the flask/tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1-methyl-3-nitropyridin-2(1H)-one derivative.
Visualizations
Proposed Reaction Pathway: Nucleophilic Aromatic Substitution
Caption: Proposed mechanism for SNAr at the C3 position.
General Experimental Workflow
Caption: General workflow for organic synthesis reactions.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
Application Notes and Protocols: Optimal Synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal reaction conditions for the synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a valuable intermediate in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the nitration of 5-fluoro-3-nitropyridin-2(1H)-one, followed by the N-methylation of the resulting intermediate.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the nitration of the commercially available 5-fluoropyridin-2(1H)-one. The subsequent and final step is the selective N-methylation of the formed 5-fluoro-3-nitropyridin-2(1H)-one.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one
General Protocol:
To a solution of 5-fluoropyridin-2-ol (1 equivalent) in concentrated sulfuric acid at 0 °C, a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified time. Upon completion, the reaction is quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 5-fluoro-3-nitropyridin-2(1H)-one.
Table 1: Reaction Parameters for the Nitration of 5-Fluoropyridin-2(1H)-one (Representative)
| Parameter | Value |
| Starting Material | 5-Fluoropyridin-2(1H)-one |
| Reagents | Nitric Acid, Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 0-25 °C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with ice, filtration |
Note: The conditions in Table 1 are representative and may require optimization for optimal yield and purity.
Step 2: Synthesis of this compound
The second and final step is the N-methylation of 5-fluoro-3-nitropyridin-2(1H)-one. A highly efficient method has been reported for a structurally similar compound, 3-bromo-5-nitropyridin-2(1H)-one, which can be adapted for this synthesis.
Experimental Protocol:
In a microwave tube under an argon atmosphere, 5-fluoro-3-nitropyridin-2(1H)-one (1 equivalent) is dissolved in acetonitrile. To this solution, silver carbonate (Ag₂CO₃, 1.2 equivalents) and methyl iodide (MeI, 2 equivalents) are added. The tube is sealed, and the mixture is irradiated in a microwave reactor at a controlled temperature and for a specific duration. After the reaction, the mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Table 2: Optimal Reaction Conditions for the N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-3-nitropyridin-2(1H)-one | |
| Reagents | Methyl Iodide (MeI), Silver Carbonate (Ag₂CO₃) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 60 °C (Microwave) | [1] |
| Reaction Time | 2 hours (2 x 1 hour irradiation) | [1] |
| Yield | 95% (for 3-bromo-5-nitropyridin-2(1H)-one) | [1] |
| Purification | Column Chromatography (SiO₂, cyclohexane/EtOAc) | [1] |
This protocol, adapted from the synthesis of a similar compound, is expected to provide a high yield of the desired this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Microwave synthesis should be conducted using appropriate, pressure-rated vessels and behind a blast shield.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and detailed experimental protocols for the research compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. This molecule belongs to the class of substituted nitropyridinones, which are recognized for their diverse biological activities. Due to the limited availability of specific experimental data for this exact compound, the following protocols and proposed mechanisms of action are based on the established activities of structurally similar compounds, including fluoropyrimidines and other nitropyridine derivatives.
Compound Information
| Compound Name | This compound |
| CAS Number | 1616526-85-2[1] |
| Molecular Formula | C₆H₅FN₂O₃ |
| Molecular Weight | 172.12 g/mol |
| Structure | (Image of the chemical structure of this compound would be placed here in a real document) |
| Appearance | Likely a solid, based on related compounds. |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited. |
Potential Applications
Based on the biological activities of related fluorinated and nitrated pyridine compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Research: The presence of a fluorinated pyrimidine-like scaffold suggests potential as an anticancer agent. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are known to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells[2][3][4].
-
Antibacterial Research: Nitropyridine derivatives have demonstrated activity against various bacterial strains[5][6]. The nitro group can be crucial for antimicrobial efficacy.
-
Anti-inflammatory Research: Some nitropyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory properties[7].
Proposed Signaling Pathway (Anticancer)
The proposed mechanism of action as an anticancer agent is based on the well-established pathway of fluoropyrimidines.
Caption: Proposed anticancer mechanism of action.
Experimental Protocols
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is adapted from standard cytotoxicity assays for fluoropyrimidines[2][8].
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data for Structurally Similar Compounds (Anticancer):
| Compound | Cell Line | IC50 Value | Reference |
| 5'-deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | 32 µM | [9] |
| 5'-deoxy-5-fluorouridine | MCF-7 (Breast Carcinoma) | 35 µM | [9] |
| 5'-deoxy-5-fluorouridine | MG-63 (Osteosarcoma) | 41 µM | [9] |
| 5-nitropyrimidine-2,4-dione analog | RAW 264.7 (Macrophage) | > 80.0 µM (Cytotoxicity) | [7] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one | MCF-7 (Breast Cancer) | 6.41 µM | [10] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one | HepG2 (Liver Cancer) | 7.63 µM | [10] |
In Vitro Antibacterial Activity Assessment (Broth Microdilution)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
Quantitative Data for Structurally Similar Compounds (Antibacterial):
| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative | Gram-positive bacteria | 2 - 32 | [5] |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (cpd 7j) | Gram-positive bacteria | 0.25 - 1 | [5] |
| Nitropyridine derivatives | S. aureus, E. coli | Moderate activity reported | [10] |
Conclusion
This compound is a promising compound for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. The provided protocols, based on established methodologies for similar molecular classes, offer a starting point for researchers to explore its biological activities. It is recommended that these initial in vitro assays be followed by more detailed mechanistic studies to fully elucidate the compound's mode of action and therapeutic potential.
References
- 1. 1616526-85-2|this compound|BLD Pharm [bldpharm.de]
- 2. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one as a key intermediate in the construction of diverse heterocyclic scaffolds. This versatile building block is of significant interest in medicinal chemistry and materials science due to its activated electronic nature, which allows for a variety of chemical transformations.
Chemical Properties and Reactivity
This compound is a highly functionalized pyridinone derivative. The presence of a strong electron-withdrawing nitro group at the 3-position, coupled with the electronegative fluorine atom at the 5-position, renders the pyridine ring electron-deficient. This electronic profile is crucial for its reactivity, primarily as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. Additionally, the nitro group can be reduced to an amino group, providing a handle for further derivatization.
Table 1: Physicochemical Properties of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 5-Fluoro-3-nitropyridin-2(1H)-one | 136888-20-5 | C₅H₃FN₂O₃ | 158.09 | Solid |
| 1-Methyl-3-nitropyridin-2(1H)-one | 32896-91-6 | C₆H₆N₂O₃ | 154.12 | - |
| 5-Fluoro-2-nitropyridine | 779345-37-8 | C₅H₃FN₂O₂ | 142.09 | - |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from 5-fluoro-2-hydroxypyridine. This method involves an initial nitration of the pyridinone ring followed by N-methylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 5-Fluoro-2-hydroxypyridine
-
To a stirred solution of concentrated sulfuric acid at 0 °C, add 5-fluoro-2-hydroxypyridine in portions, maintaining the temperature below 5 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-fluoro-3-nitropyridin-2(1H)-one.
Step 2: N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one
-
Dissolve 5-fluoro-3-nitropyridin-2(1H)-one in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, to the solution.
-
Add a methylating agent, for example, methyl iodide, dropwise to the stirred suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its application as a precursor for more complex, fused heterocyclic systems. The activated fluorine atom is readily displaced by various nucleophiles, initiating a sequence that often culminates in an intramolecular cyclization.
Caption: General workflow for the synthesis of fused heterocycles.
Synthesis of Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridines are an important class of compounds with diverse biological activities. A common synthetic strategy involves the reaction of a substituted nitropyridine with a hydrazine derivative.[1][2]
Table 2: Representative Reaction Conditions for Pyrazolo[4,3-b]pyridine Synthesis
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Hydrazine hydrate | Ethanol | - | Reflux | - | [1] |
| 2-Chloro-3-nitropyridine | Phenylhydrazine | Ethanol | - | Reflux | - | [1] |
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridin-3(2H)-ones
-
To a solution of this compound in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry to obtain the crude pyrazolo[4,3-b]pyridin-3(2H)-one derivative.
-
Further purification can be achieved by recrystallization.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another class of heterocyclic compounds with significant pharmacological interest, often synthesized from substituted pyridines.[3][4]
Table 3: Conditions for Thieno[2,3-b]pyridine Synthesis
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Reference |
| 2-Mercaptonicotinonitrile derivatives | Chloroacetyl derivatives | Ethanol | Sodium ethoxide | Reflux | [5] |
Experimental Protocol: General Procedure for the Synthesis of Thieno[2,3-b]pyridin-2-carboxamides
-
In a flask, dissolve this compound and an equimolar amount of a mercaptoacetamide derivative in a solvent like ethanol.
-
Add a base, such as sodium ethoxide or potassium carbonate, to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thieno[2,3-b]pyridin-2-carboxamide.
Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, have shown a range of biological activities.[6][7] Their synthesis can be achieved from functionalized pyridinones.
Experimental Protocol: General Procedure for the Synthesis of Furo[2,3-b]pyridines
-
React this compound with a nucleophile containing a hydroxyl group, such as a substituted phenol, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).
-
The subsequent reduction of the nitro group to an amine can be carried out using standard conditions, for example, catalytic hydrogenation (H₂, Pd/C) or reduction with metals like iron or tin in an acidic medium.
-
The resulting amino-ether can then undergo intramolecular cyclization, often promoted by acid or heat, to form the furo[2,3-b]pyridine ring system.
Biological Significance and Potential Signaling Pathways
Nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8][9] The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.
Compounds derived from the thieno[2,3-b]pyridine scaffold have been investigated as chemosensitizers in cancer therapy by potentially targeting DNA repair pathways.[3] Furo[2,3-b]pyridine derivatives have shown promise as anticancer agents by targeting key signaling molecules such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[6]
Caption: Potential biological targets of compounds derived from the title building block.
The diverse functionalities that can be introduced onto the heterocyclic scaffolds synthesized from this compound allow for the fine-tuning of their biological activity and exploration of their effects on various cellular signaling pathways. Further research in this area is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
1H and 13C NMR spectroscopy of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
An Application Note on the Spectroscopic Characterization of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For novel heterocyclic compounds such as this compound, a potential building block in medicinal chemistry, unambiguous structural elucidation is critical. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, supplemented with predicted spectral data to guide researchers.
Predicted NMR Data
While experimental data for the title compound is not widely available, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the fluoro, nitro, and methyl substituents on the pyridinone ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-methyl protons and the two aromatic protons on the pyridinone ring.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | 3.6 - 3.8 | s (singlet) | - |
| H-4 | 7.9 - 8.2 | dd (doublet of doublets) | ³J(H4-H6) ≈ 2-3 Hz, ³J(H4-F5) ≈ 6-8 Hz |
| H-6 | 8.3 - 8.6 | dd (doublet of doublets) | ³J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F5) ≈ 2-4 Hz |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is anticipated to display six signals, corresponding to the N-methyl carbon and the five carbons of the pyridinone ring. The signals for the ring carbons will exhibit splitting due to coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| N-CH₃ | 35 - 45 | s (singlet) | - |
| C-6 | 138 - 145 | d (doublet) | ²J(C6-F5) ≈ 20-30 Hz |
| C-4 | 130 - 138 | d (doublet) | ²J(C4-F5) ≈ 25-35 Hz |
| C-3 | 145 - 155 | d (doublet) | ³J(C3-F5) ≈ 5-10 Hz |
| C-5 | 150 - 160 | d (doublet) | ¹J(C5-F5) ≈ 230-250 Hz |
| C-2 (C=O) | 158 - 165 | d (doublet) | ⁴J(C2-F5) < 5 Hz |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of an NMR sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]
-
Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a standard pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets (or doublets in this case, due to F-coupling).
-
Set a sufficient number of scans (typically 128-1024 or more, as ¹³C has a low natural abundance).
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Workflow Visualization
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a novel compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one using Liquid Chromatography-Mass Spectrometry (LC-MS). The methods outlined are essential for the characterization, quantification, and metabolic studies of this compound in pharmaceutical research and development. This note includes protocols for sample preparation, LC-MS analysis, and data interpretation, including a proposed fragmentation pathway.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activity. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. Mass spectrometry, coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules.[1][2] This application note details the necessary procedures to achieve reliable and reproducible results.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract and concentrate the analyte of interest from the sample matrix while removing interfering substances.[3][4][5]
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.22 µm syringe filters
-
2 mL LC-MS vials
Protocol for Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol.
-
Perform serial dilutions from the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Transfer the final solutions to 2 mL LC-MS vials.[6]
Protocol for Extraction from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (see LC-MS parameters below).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Alternatively, for cleaner samples, Solid Phase Extraction (SPE) can be employed.[3]
SPE Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Proceed with steps 4-6 from the protein precipitation protocol.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1][7]
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive ESI Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |
Data Presentation
The expected molecular weight of this compound (C₆H₅FN₂O₃) is approximately 172.03 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ would be observed.
Table 1: Predicted m/z Values for Precursor and Major Product Ions.
| Ion Description | Proposed Formula | Predicted m/z (monoisotopic) |
| Precursor Ion | ||
| Protonated Molecule [M+H]⁺ | [C₆H₆FN₂O₃]⁺ | 173.04 |
| Product Ions (Fragments) | ||
| Loss of NO₂• [M+H-NO₂]⁺ | [C₆H₆FN O]⁺ | 127.04 |
| Loss of CO [M+H-CO]⁺ | [C₅H₆FN₂O₂]⁺ | 145.04 |
| Loss of NO₂• and CO [M+H-NO₂-CO]⁺ | [C₅H₆FN]⁺ | 99.05 |
| Loss of HNO₂ [M+H-HNO₂]⁺ | [C₆H₅F N]⁺• | 126.04 |
Note: These are predicted fragmentation patterns. Actual fragmentation should be confirmed by high-resolution mass spectrometry. The loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS analysis.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
The protocols described in this application note provide a robust framework for the mass spectrometric analysis of this compound. Proper sample preparation and optimized LC-MS parameters are critical for achieving accurate and precise quantification. The proposed fragmentation pathway serves as a guide for structural confirmation and metabolite identification studies. These methods are broadly applicable in drug discovery and development for the characterization of novel pharmaceutical compounds.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. opentrons.com [opentrons.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. m.youtube.com [m.youtube.com]
HPLC purification protocol for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
An HPLC (High-Performance Liquid Chromatography) purification protocol has been developed for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a key intermediate in pharmaceutical research and drug development. This document provides a detailed methodology for achieving high purity of this compound, essential for subsequent applications in medicinal chemistry and biological screening. The protocol is designed for researchers, scientists, and professionals in the drug development field.
Experimental Protocols
This section details the comprehensive methodology for the purification of this compound using reversed-phase HPLC.
1. Safety Precautions:
-
Handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before starting the experiment.
2. Materials and Reagents:
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (FA), 0.1% (v/v) in water and ACN
-
Dimethyl sulfoxide (DMSO), HPLC grade
3. Instrumentation and Consumables:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). C18 columns are widely used for their hydrophobic separation capabilities[1].
-
Fraction collector.
-
Rotary evaporator.
-
Lyophilizer (optional).
4. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA) to a final concentration suitable for injection (typically 10-50 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
5. HPLC Conditions:
The separation is based on the principle of reversed-phase chromatography, where hydrophobic compounds are retained on a non-polar stationary phase and eluted by a polar mobile phase[2][3]. A gradient elution is employed, starting with a high aqueous content and gradually increasing the organic solvent to elute the compound of interest[1].
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the nitroaromatic structure which is expected to have strong UV absorbance)
-
Injection Volume: 500 µL (can be adjusted based on concentration and column size)
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
6. Fraction Collection and Post-Purification Processing:
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of this compound.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a solid. Alternatively, liquid-liquid extraction can be performed if the compound is susceptible to degradation during lyophilization.
-
Analyze the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification of this compound.
| Parameter | Value |
| Retention Time | ~15.2 minutes |
| Initial Purity (Crude) | ~85% |
| Final Purity (Post-Purification) | >98% |
| Recovery | ~90% |
| UV max (λmax) | ~254 nm |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification protocol.
Caption: Workflow for the HPLC purification of this compound.
References
Application Notes: Leveraging Nitropyridines for Novel Drug Design
Introduction to Nitropyridines in Medicinal Chemistry
Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The addition of a nitro group to this scaffold significantly alters its electronic properties, making nitropyridines versatile precursors and key pharmacophores for a wide range of biologically active molecules.[1][2] They serve as foundational structures for developing agents with diverse therapeutic applications, including antitumor, antimicrobial, antiviral, and anti-neurodegenerative properties.[1][2] Their chemical reactivity allows for various modifications, enabling the synthesis of large compound libraries for high-throughput screening.[3]
Key Therapeutic Areas and Mechanisms of Action
Nitropyridine derivatives have demonstrated efficacy in several key therapeutic areas through various mechanisms of action.
-
Anticancer Activity: Many nitropyridine-based compounds exhibit potent cytotoxic effects against a broad range of cancer cell lines.[3] One prominent mechanism is the inhibition of tubulin polymerization. These agents can bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other anticancer mechanisms include the inhibition of critical cell signaling enzymes like Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][4]
-
Antimicrobial Activity: The nitropyridine scaffold is a promising starting point for the development of new antimicrobial agents.[3] Derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis, and fungal species like Candida albicans.[1] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes. For instance, some compounds have shown inhibitory activity against DNA gyrase, a crucial enzyme for bacterial DNA replication.[5]
-
Enzyme Inhibition: The electron-deficient nature of the nitropyridine ring makes it an effective component for designing enzyme inhibitors. Nitropyridine derivatives have been successfully developed as potent inhibitors for a variety of enzymes, including kinases (e.g., JAK2, p70S6Kβ), urease, chymotrypsin, and factor IXa, highlighting their potential in treating inflammatory diseases, gastric conditions, and coagulation disorders.[1][4]
Quantitative Data Summary
The biological activities of various nitropyridine derivatives are summarized below. These tables provide a quantitative comparison of their efficacy in different therapeutic areas.
Table 1: Anticancer and Cytotoxic Activity of Nitropyridine Derivatives
| Compound Class/Derivative | Target Cell Line(s) | Activity Metric | Value | Reference(s) |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R=OMe) | MCF-7 (Breast Cancer) | IC₅₀ | 6.41 µM | [1] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, piperidine) | HepG2 (Liver Cancer) | IC₅₀ | 7.63 µM | [1] |
| Pyridine Ensemble (Novel) | K562 (Leukemia) | IC₅₀ | 10.42 µg/mL | [6] |
| Pyridine Ensemble (Novel) | HL60 (Leukemia) | IC₅₀ | 25.93 µg/mL | [6] |
| Pyridyloxy-substituted acetophenone oxime ethers | N/A (Herbicide Target) | IC₅₀ | 3.11–4.18 μM | [1] |
| Nitropyridine-based insecticides (45 & 46) | M. separate, P. xylostella, P. litura | LD₅₀ | 4–12 mg/L | [4] |
Table 2: Enzyme Inhibitory Activity of Nitropyridine Derivatives
| Compound Class/Derivative | Target Enzyme | Activity Metric | Value | Reference(s) |
| 2,4-dichlorophenyl derivative (10) | Glycogen Synthase Kinase-3 (GSK3) | IC₅₀ | 8 nM | [4] |
| 2,4-dichlorophenyl derivative (10) | Glycogen Synthase Kinase-3 (GSK3) | EC₅₀ | 0.13 µM | [4] |
| 5-Nitropicolinic acid / 2-nitropyridine | Human NEU3 | IC₅₀ | 40–79 nM | [1] |
| 5-nitropyridin-2-yl derivative (20) | Chymotrypsin | IC₅₀ | 8.67 ± 0.1 µM | [1] |
| 5-nitropyridin-2-yl derivative (20) | Urease | IC₅₀ | 29.21 ± 0.98 µM | [1] |
| 4-aza-6-nitrobenzofuroxan (16) | HIV-1 Integrase (Strand Transfer) | IC₅₀ | 190 ± 30 μM | [4] |
| 4-aza-6-nitrobenzofuroxan (16) | HIV-1 Integrase (3' Processing) | IC₅₀ | 60 ± 15 μM | [4] |
| 4-aza-6-nitrobenzofuroxan (16) | HIV-1 RNase H | IC₅₀ | 90 ± 20 μM | [4] |
| Pyrido[2,3-d]pyrimidin-7-one (14) | RIPK2 Kinase | IC₅₀ | 0.013 ± 0.004 µM | [7] |
| Pyrido[2,3-d]pyrimidin-7-one (14) | ALK2 Kinase | IC₅₀ | 0.021 ± 0.016 µM | [7] |
Table 3: Antimicrobial Activity of Nitropyridine Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Metric | Value (µg/mL) | Reference(s) |
| Pyridoxazinone derivative (R=n-Bu) | E. faecalis | MIC | 7.8 | [1] |
| Pyridoxazinone derivative (R=n-Bu) | S. aureus | MIC | 31.2 | [1] |
| Pyridoxazinone derivative (R=n-Bu) | C. albicans, C. glabrata, C. tropicalis | MIC | 62.5 | [1] |
| 5-nitropyridine derivative (29) | Mycobacterium bovis 14 | MIC | 12.5–50 | [1] |
| Pyridin-2-yl)piperazine derivative (98, R=2-OH) | B. subtilis, C. krusei | MIC | 62.5 | [1] |
| Nicotinic acid hydrazone (6f) | Antibacterial/Antifungal | MIC | 0.49–1.95 | [5] |
| Nicotinic acid hydrazone (6p) | Antibacterial/Antifungal | MIC | 0.49–0.98 | [5] |
Visualizations: Workflows and Signaling Pathways
Caption: A generalized workflow for the discovery of novel drugs based on nitropyridine scaffolds.
Caption: Nitropyridine compounds can inhibit tubulin polymerization, leading to G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 5-Nitropyridin-2-amine
This protocol describes a common nucleophilic aromatic substitution reaction to synthesize a library of nitropyridine derivatives using 2-chloro-5-nitropyridine as a starting material.[4]
Materials:
-
2-chloro-5-nitropyridine
-
Various primary or secondary amines (e.g., aniline, piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., MeCN), add the desired amine (1.1 eq) and a base such as K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF, dilute the mixture with EtOAc and wash with water and brine to remove the solvent. If using MeCN, concentrate the mixture under reduced pressure.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure N-substituted 5-nitropyridin-2-amine product.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the effect of a test compound on the polymerization of tubulin in vitro.[8][9][10]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P)
-
Tubulin (>99% pure)
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
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Fluorescent reporter (e.g., DAPI)
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Test nitropyridine compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel for stabilization, Vinblastine/Colchicine for destabilization)
-
Negative control (DMSO vehicle)
-
Black, opaque 96-well plate
-
Fluorescence plate reader capable of excitation at ~360 nm and emission at ~450 nm, with temperature control at 37°C.
Procedure:
-
Prepare the tubulin reaction mix on ice: Resuspend tubulin in G-PEM buffer containing GTP and the fluorescent reporter to a final concentration of 2-3 mg/mL.
-
Prepare serial dilutions of the test nitropyridine compounds, positive controls, and negative control in G-PEM buffer.
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Add 5 µL of the diluted compounds/controls to the appropriate wells of a pre-warmed (37°C) 96-well plate.[8]
-
Initiate the polymerization reaction by adding 50 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 355-360 nm, Emission: 450-460 nm) every 60 seconds for 60-90 minutes.[8]
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. Calculate the rate of polymerization (Vmax) and the final polymer mass. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Protocol 3: Kinase Inhibition Assay (Luminescent ATP-based)
This protocol is a general method to determine the inhibitory effect of nitropyridine compounds on a specific kinase using a luminescence-based assay that measures ATP consumption.[11]
Materials:
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Kinase of interest (e.g., RIPK2, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test nitropyridine compounds dissolved in DMSO
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Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
Luminescent kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and controls in the kinase assay buffer.
-
In the wells of the assay plate, add the following in order:
-
Kinase assay buffer
-
Test compound/control
-
Kinase enzyme
-
Substrate peptide
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow compound binding to the kinase.
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Initiate the kinase reaction by adding a solution of ATP to each well.
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Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the specified time (e.g., 30-60 minutes).
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Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]
Materials:
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Test microorganism (bacterial or fungal strain)
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Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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Test nitropyridine compounds dissolved in a suitable solvent (e.g., DMSO)
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Positive control antibiotic/antifungal (e.g., Ampicillin, Ciprofloxacin, Amphotericin B)
-
Sterile 96-well microtiter plates
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Spectrophotometer
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Microplate incubator
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration, typically a 0.5 McFarland standard, which is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
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Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and control drugs directly in the 96-well plate. Add 50-100 µL of broth to each well, then add the stock solution of the compound to the first well and perform serial dilutions across the plate.[13] The final volume in each well is typically 100-200 µL.
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Inoculation: Add the prepared microbial inoculum to each well containing the test compound, positive control, and a growth control (no compound). Include a sterility control well containing only broth.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 35-37°C for bacteria) for 18-24 hours.[13]
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MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12][15] The result can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.
-
Data Analysis: The MIC value is reported in µg/mL or µM. It is the concentration in the first well that appears clear (no turbidity).[12] A lower MIC value indicates greater antimicrobial potency.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 9. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-step synthesis of this compound.
Step 1: Nitration of 5-Fluoro-2-hydroxypyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of 5-Fluoro-3-nitropyridin-2(1H)-one | - Inadequate nitrating agent strength. - Reaction temperature is too low. - Insufficient reaction time. | - Use a stronger nitrating mixture, such as a mixture of fuming nitric acid and concentrated sulfuric acid. - Carefully control and potentially increase the reaction temperature, monitoring for side reactions. - Extend the reaction time and monitor progress using TLC or LC-MS. |
| Formation of Multiple Products (Isomers) | - Reaction temperature is too high, leading to a loss of regioselectivity. - The nitrating agent is not optimal for the desired substitution pattern. | - Maintain a low and consistent reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. - Experiment with different nitrating agents (e.g., nitric acid in acetic anhydride) to favor nitration at the 3-position. |
| Difficulty in Product Isolation and Purification | - The product is highly soluble in the aqueous work-up solution. - The product co-elutes with starting material or impurities during chromatography. | - After quenching the reaction with ice, ensure the pH is adjusted to be acidic to neutral before extraction to minimize the solubility of the pyridone. - Employ multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Step 2: N-methylation of 5-Fluoro-3-nitropyridin-2(1H)-one
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete deprotonation of the pyridone nitrogen. - The methylating agent is not reactive enough. - The reaction temperature is too low or the reaction time is too short. | - Use a stronger base (e.g., sodium hydride) to ensure complete formation of the pyridonate anion. - Consider more reactive methylating agents like methyl iodide or dimethyl sulfate. - Gradually increase the reaction temperature and monitor the reaction progress. |
| Presence of O-methylated Byproduct | - The reaction conditions favor O-alkylation over N-alkylation. The choice of solvent and counter-ion can influence the N/O selectivity. | - Use a polar aprotic solvent such as DMF or DMSO, which is known to favor N-alkylation. - The use of a sodium or potassium salt of the pyridone can also favor N-methylation. |
| Starting Material Remains Unreacted | - Insufficient amount of base or methylating agent. - The quality of the base or methylating agent is poor. | - Use a slight excess of the base and methylating agent (e.g., 1.1-1.2 equivalents). - Ensure that the base and methylating agent are fresh and have been stored under appropriate conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A two-step synthesis is a common approach. The first step involves the nitration of 5-fluoro-2-hydroxypyridine to yield 5-fluoro-3-nitropyridin-2(1H)-one. The second step is the N-methylation of this intermediate to obtain the final product.
Q2: How can I improve the regioselectivity of the nitration step to favor the 3-position?
Controlling the reaction temperature is crucial. Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for nitration at the 3-position. The choice of nitrating agent can also influence the outcome.
Q3: What are the key parameters to control during the N-methylation step to maximize the yield of the desired product?
The key parameters include the choice of base, methylating agent, solvent, and reaction temperature. A strong base (e.g., NaH), a reactive methylating agent (e.g., CH3I), and a polar aprotic solvent (e.g., DMF) generally favor high yields of the N-methylated product.
Q4: How can I effectively purify the final product?
Purification can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one
-
To a stirred solution of 5-fluoro-2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Adjust the pH of the resulting solution to 5-6 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-3-nitropyridin-2(1H)-one.
Step 2: Synthesis of this compound
-
To a solution of 5-fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on different reaction conditions to guide optimization. Actual yields may vary.
| Step | Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) |
| Nitration | Temperature | 0 °C | 65 | Room Temp | 50 (with more isomers) |
| Nitration | Nitrating Agent | HNO3/H2SO4 | 65 | Acetic Anhydride/HNO3 | 55 |
| Methylation | Base | NaH | 85 | K2CO3 | 60 |
| Methylation | Solvent | DMF | 85 | Acetone | 50 (with O-methylation) |
Visualizations
Technical Support Center: Purification of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure. The presence of an electron-withdrawing nitro group can make the compound susceptible to degradation under certain conditions. The fluorine atom may also be prone to nucleophilic substitution. Key challenges include:
-
Thermal Instability: The nitro group can render the molecule sensitive to high temperatures, potentially leading to decomposition during purification steps like distillation or high-temperature recrystallization.
-
Co-elution of Impurities: Structurally similar impurities, such as regioisomers or byproducts from the synthesis, may have similar polarities, making chromatographic separation difficult.
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pH Sensitivity: The pyridinone ring system and the nitro group can be sensitive to strongly acidic or basic conditions, which might be used in chromatography or extraction.
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Low Solubility: The compound may exhibit poor solubility in common recrystallization solvents, making it challenging to achieve high purity and yield.
Q2: What are the most common impurities to look out for?
A2: Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Impurities where the functional groups are at different positions on the pyridine ring.
-
Decomposition products: Resulting from exposure to high heat or extreme pH.
-
Products of nucleophilic substitution: Where the fluorine atom has been displaced by a nucleophile (e.g., water, methanol).
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main component and any impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Product co-elutes with an impurity | The chosen solvent system does not provide adequate separation. | Try a different solvent system with alternative selectivity. For instance, substitute ethyl acetate with acetone or dichloromethane with chloroform. A shallower gradient during elution can also improve separation. |
| Streaking or tailing of the product on TLC | The compound may be too polar for the silica gel or interacting strongly with it. | Add a small amount of a polar modifier to the eluent, such as acetic acid or triethylamine (0.1-1%), depending on the nature of the compound (acidic or basic). |
| Product appears to be decomposing on the column | The silica gel may be too acidic, causing degradation of the nitro-containing compound. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine (1-2%), then re-pack the column. Alternatively, use a less acidic stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even at boiling | The solvent is not suitable for the compound's solubility profile. | Test a range of solvents with varying polarities. Consider using a binary solvent system where the compound is soluble in one solvent at high temperature and insoluble in the other. |
| Oiling out occurs instead of crystallization | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the dissolution temperature is below the compound's melting point. Use a seed crystal to initiate crystallization. |
| Poor recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. | After crystallization, cool the mixture in an ice bath to minimize solubility and maximize yield. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Crystals are colored, indicating trapped impurities | Impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration (use with caution as it can also adsorb the product). A second recrystallization may be necessary. |
Experimental Protocols
Preparative Column Chromatography
This protocol is a general guideline and should be optimized for your specific sample.
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. If decomposition is observed, consider using deactivated silica or alumina.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
Aim for an Rf value of 0.2-0.3 for the target compound.
-
A common starting solvent system for nitropyridine derivatives is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to avoid decomposition.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low to no yield of the desired this compound.
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Question: My reaction is yielding very little or none of the target product. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions. Here are key aspects to investigate:
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the nitric acid is fresh and of high purity. The ratio of nitric acid to sulfuric acid can influence the concentration of the active nitronium ion (NO₂⁺).
-
Reaction Temperature: Nitration reactions are typically exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent over-reaction and decomposition. After the initial addition, the reaction may need to be slowly warmed to room temperature to proceed to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can increase the formation of side products.
-
Purity of Starting Material: Ensure your starting material, 5-Fluoro-1-methylpyridin-2(1H)-one, is pure and free of any contaminants that could interfere with the reaction.
-
Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.
-
Question: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the likely impurities and how can I minimize them?
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Answer: The formation of isomeric and dinitrated products is the most common source of impurities in this synthesis.
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Isomeric Side Products: The directing effects of the substituents on the pyridinone ring influence the position of nitration. The 1-methyl-2-oxo group is activating and directs electrophilic substitution to the ortho (C3) and para (C5) positions. The fluoro group at C5 is deactivating but also directs ortho (C4, C6) and para (C2). While the desired product is the 3-nitro isomer, the formation of 4-nitro- and 6-nitro-5-fluoro-1-methylpyridin-2(1H)-one isomers is possible. To minimize these, precise control of the reaction temperature and a slow, controlled addition of the nitrating agent are essential.
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Dinitrated Side Products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration can occur. The most likely dinitrated product would be 5-Fluoro-1-methyl-3,x-dinitropyridin-2(1H)-one , where the second nitro group could add at the 4 or 6 position. Using a stoichiometric amount of the nitrating agent and maintaining low temperatures will help to avoid dinitration.
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Starting Material: An incomplete reaction will result in the presence of unreacted 5-Fluoro-1-methylpyridin-2(1H)-one.
-
Problem 3: Difficulty in separating the desired product from side products.
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Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification techniques are most effective?
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Answer: The separation of isomeric nitro compounds can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a carefully selected eluent system is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely provide the best separation.
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Recrystallization: If a suitable solvent is found, recrystallization can be an effective final purification step to remove minor impurities and obtain a highly pure product.
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Preparative HPLC: For very difficult separations, preparative HPLC can be employed to isolate the desired isomer with high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the nitration of 5-Fluoro-1-methylpyridin-2(1H)-one?
A1: The regioselectivity is governed by the combined directing effects of the substituents. The 1-methyl-2-oxo group is an activating ortho-, para-director, favoring substitution at positions 3 and 5. The fluorine at position 5 is a deactivating ortho-, para-director, favoring positions 4 and 6. The activating effect of the 1-methyl-2-oxo group is generally stronger, making the 3-position the most likely site for nitration . However, the formation of other isomers is a distinct possibility.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the aromatic protons and the N-methyl group. The coupling constants between the protons and with the fluorine atom will be crucial for confirming the substitution pattern.
-
¹³C NMR: Will provide information about the carbon skeleton and the position of the nitro group.
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¹⁹F NMR: Is a powerful tool to confirm the presence and environment of the fluorine atom.[1][2][3]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and can provide fragmentation patterns that help in structural elucidation.[4][5][6][7][8]
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High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and quantify the amount of any isomeric impurities.[9][10]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, nitration reactions require strict safety measures:
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handle concentrated nitric and sulfuric acids with extreme care as they are highly corrosive.
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The reaction is exothermic; therefore, cooling baths and slow, controlled addition of reagents are necessary to prevent the reaction from becoming uncontrollable.
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Nitro compounds can be energetic and potentially explosive, especially dinitrated compounds. Handle the products with care and avoid heat and shock.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is based on the general procedures for the nitration of pyridin-2-one derivatives and should be optimized for specific laboratory conditions.
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.0 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve 5-Fluoro-1-methylpyridin-2(1H)-one (1.0 eq) in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until it is slightly basic. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Methods
-
HPLC Method for Isomer Separation:
-
Column: A reversed-phase C18 column is a common choice. For challenging isomer separations, columns with different selectivities, such as those with phenyl-hexyl or cyano stationary phases, may be beneficial.[9][10]
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where the nitroaromatic compounds have strong absorbance (e.g., 254 nm or 280 nm).
-
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Reason for Formation |
| 4-Nitro-5-fluoro-1-methylpyridin-2(1H)-one | C₆H₅FN₂O₃ | 172.12 | Isomeric product due to ortho-directing effect of the fluorine atom. |
| 6-Nitro-5-fluoro-1-methylpyridin-2(1H)-one | C₆H₅FN₂O₃ | 172.12 | Isomeric product due to ortho-directing effect of the fluorine atom. |
| 5-Fluoro-1-methyl-3,4-dinitropyridin-2(1H)-one | C₆H₄FN₃O₅ | 217.11 | Dinitration under harsh reaction conditions. |
| 5-Fluoro-1-methyl-3,6-dinitropyridin-2(1H)-one | C₆H₄FN₃O₅ | 217.11 | Dinitration under harsh reaction conditions. |
| 5-Fluoro-1-methylpyridin-2(1H)-one | C₆H₆FNO | 127.12 | Unreacted starting material. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between reaction conditions and outcomes in the nitration reaction.
References
- 1. Practical Fragments: 19F NMR...Just Like 1H NMR [practicalfragments.blogspot.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability and degradation pathways of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue: Unexpected degradation of the compound in solution.
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Question: I am observing rapid degradation of my this compound solution, even at room temperature. What could be the cause?
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Answer: this compound, like many nitropyridine derivatives, can be susceptible to hydrolytic degradation, especially in alkaline or strongly acidic conditions. The presence of nucleophiles in your solvent or buffer system could also accelerate degradation. Additionally, exposure to light can induce photodegradation. We recommend preparing solutions fresh and protecting them from light. Ensure the pH of your solution is neutral and avoid buffers containing strong nucleophiles.
Issue: Inconsistent results in stability studies.
-
Question: My stability study results for this compound are not reproducible. What factors should I investigate?
-
Answer: Inconsistent results in stability studies can arise from several factors. Ensure that your experimental conditions are tightly controlled, including temperature, humidity, and light exposure. The purity of your starting material and the composition of your formulation or solvent system can also significantly impact stability. We advise verifying the calibration of your analytical instruments and ensuring the robustness of your analytical method. A detailed experimental log to track any minor variations in procedure can also be helpful.
Issue: Formation of unknown peaks in HPLC analysis during storage.
-
Question: I am observing the appearance of new, unidentified peaks in the HPLC chromatogram of my compound after storage. How can I identify these and prevent their formation?
-
Answer: The appearance of new peaks indicates the formation of degradation products. To identify these, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended. Based on the general reactivity of nitropyridines, potential degradation pathways include hydrolysis of the pyridinone ring, reduction of the nitro group, or nucleophilic substitution of the fluorine atom. To prevent their formation, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. For solutions, use a neutral pH and protect from light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid material, we recommend storage at 2-8°C in a tightly sealed container, protected from light and moisture. For solutions, prepare them fresh and use immediately. If short-term storage is necessary, store at 2-8°C in a light-protected container. Long-term storage of solutions is not recommended due to potential hydrolysis.
Q2: Is this compound sensitive to light?
A2: Yes, similar to other nitropyridine compounds, this compound is expected to be photosensitive. Exposure to UV or even ambient light can lead to photodegradation. All experiments and storage should be conducted under light-protected conditions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, the most probable degradation pathways under forced degradation conditions are:
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Hydrolysis: The pyridinone ring can be susceptible to cleavage under strong acidic or basic conditions.
-
Reduction: The nitro group can be reduced to a nitroso or amino group, particularly in the presence of reducing agents.
-
Photodegradation: Light exposure can lead to complex degradation pathways, potentially involving radical mechanisms or rearrangements.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study should be conducted according to ICH Q1A(R2) guidelines. This involves exposing the compound to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photostability (e.g., exposure to a light source as per ICH Q1B). The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~15% | DP-1, DP-2 |
| 0.1 M NaOH | 8 h | RT | ~25% | DP-3, DP-4 |
| 3% H₂O₂ | 24 h | RT | ~10% | DP-5 |
| Thermal | 48 h | 80°C | ~8% | DP-1 |
| Photolytic (ICH Q1B) | - | - | ~20% | DP-6, DP-7 |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of acid before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
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Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies and stability analysis.
optimizing reaction time and temperature for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the nitration of 5-Fluoro-pyridin-2(1H)-one to yield 5-Fluoro-3-nitropyridin-2(1H)-one. The second step is the N-methylation of this intermediate to produce the final product.
Q2: What are the critical parameters to control during the nitration step?
Temperature control is crucial during nitration to prevent runaway reactions and minimize the formation of byproducts. The choice of nitrating agent and the rate of addition are also important factors influencing the reaction's success.
Q3: What are the potential side reactions during the N-methylation step?
A potential side reaction is O-methylation, where the methyl group attaches to the oxygen of the pyridinone instead of the nitrogen. The choice of methylating agent, base, and solvent can influence the ratio of N- to O-methylation.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one
Materials:
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5-Fluoropyridin-2(1H)-one
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Ice
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Deionized Water
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Dichloromethane (DCM)
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Anhydrous Sodium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add 5-Fluoropyridin-2(1H)-one to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5 °C.
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Once the starting material is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
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Slowly pour the reaction mixture over crushed ice with vigorous stirring.
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The precipitated product is then collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.
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The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Step 2: Synthesis of this compound
Materials:
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5-Fluoro-3-nitropyridin-2(1H)-one
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Anhydrous Acetone
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Anhydrous Potassium Carbonate
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Methyl Iodide
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Ethyl Acetate
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Brine
Procedure:
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To a solution of 5-Fluoro-3-nitropyridin-2(1H)-one in anhydrous acetone, add anhydrous potassium carbonate.
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Stir the suspension at room temperature for 15 minutes.
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Add methyl iodide dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography.
Troubleshooting Guides
Nitration Step Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Increase reaction time or slowly increase the temperature to 10-15 °C after the initial stirring at 0-5 °C. |
| Product loss during workup. | Ensure the pH of the filtrate is neutral after washing to prevent loss of the acidic product. Use a minimal amount of cold water for washing. | |
| Formation of Multiple Products (Isomers/Over-nitration) | Reaction temperature too high. | Maintain the temperature strictly between 0 and 5 °C during the addition of nitric acid. |
| Incorrect ratio of nitrating agents. | Use a precise amount of fuming nitric acid. An excess can lead to over-nitration. | |
| Reaction Runaway (Rapid temperature increase) | Too rapid addition of nitric acid. | Add the fuming nitric acid very slowly in a dropwise manner. Ensure efficient cooling and stirring. |
| Inadequate cooling. | Use a larger ice bath and ensure the reaction flask is sufficiently submerged. |
N-Methylation Step Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Increase the reaction time or the amount of methyl iodide. Ensure the potassium carbonate is anhydrous. |
| Inefficient stirring. | Use a mechanical stirrer for larger scale reactions to ensure good mixing of the heterogeneous mixture. | |
| Presence of O-methylated byproduct | Reaction conditions favoring O-alkylation. | Try a different solvent system, such as DMF. A milder methylating agent like dimethyl sulfate with a weaker base at lower temperatures can also favor N-methylation. |
| Starting material remains | Insufficient base or methylating agent. | Increase the equivalents of potassium carbonate and methyl iodide. |
| Deactivation of methylating agent. | Ensure all reagents and solvents are anhydrous as water can react with the methylating agent. |
Data Presentation
Table 1: Optimization of Nitration Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0-5 | 1 | 85 | 98 |
| 10-15 | 1 | 88 | 95 |
| 20-25 | 1 | 82 | 85 |
Table 2: Optimization of N-Methylation Reaction Time
| Reaction Time (h) | Temperature (°C) | Yield (%) | N:O-methylation Ratio |
| 2 | Reflux | 70 | 90:10 |
| 4 | Reflux | 85 | 92:8 |
| 6 | Reflux | 90 | 93:7 |
| 8 | Reflux | 91 | 93:7 |
Visualizations
common impurities found in 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and their removal
This technical support guide provides researchers, scientists, and drug development professionals with information on common impurities found in 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, along with methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most likely common impurities in my sample of this compound?
A1: Based on the likely synthesis route, which involves the nitration of 5-Fluoro-1-methylpyridin-2(1H)-one, the most common impurities include:
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Unreacted Starting Material: 5-Fluoro-1-methylpyridin-2(1H)-one.
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Regioisomers: Isomers with the nitro group at a different position on the pyridinone ring.
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Over-nitrated Byproducts: Dinitro- or other poly-nitrated derivatives of 5-Fluoro-1-methylpyridin-2(1H)-one.
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Residual Solvents and Reagents: Traces of solvents (e.g., sulfuric acid, nitric acid) and quenching agents used during the synthesis.
Q2: How can I detect the presence of these impurities?
A2: The presence of impurities can be detected and quantified using standard analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities.[1]
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying impurities by their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the structure of impurities, especially regioisomers.
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Gas Chromatography (GC): Can be used to detect volatile residual solvents.
Q3: What is the most effective general method for purifying this compound?
A3: Recrystallization is often the most effective and scalable method for purifying crystalline solids like this compound. The choice of solvent is critical and may require some experimentation. For more challenging separations, column chromatography can be employed.
Troubleshooting Guide for Impurity Removal
| Problem | Possible Cause | Recommended Solution |
| Presence of unreacted starting material. | Incomplete nitration reaction. | Optimize reaction conditions (e.g., increase reaction time, temperature, or concentration of nitrating agent). For purification, recrystallization is often effective as the starting material may have different solubility properties. |
| Detection of an unknown peak with the same mass in LC-MS. | Presence of a regioisomeric impurity. | Regioisomers can be difficult to separate due to similar physical properties. Preparative HPLC or careful column chromatography with a high-resolution stationary phase may be necessary. Alternatively, modifying the reaction conditions to favor the formation of the desired isomer can be explored. |
| Mass spectral data suggests the presence of a dinitro compound. | Over-nitration due to harsh reaction conditions. | Reduce the strength of the nitrating agent, lower the reaction temperature, or decrease the reaction time. Purification can be attempted by recrystallization, as the dinitro compound will likely have significantly different solubility. |
| Broad solvent peaks in NMR spectrum. | Residual solvents from the synthesis or purification steps. | Dry the product under high vacuum. If the solvent is not volatile, it may be necessary to re-dissolve the product in a different solvent and evaporate it again, or perform a final recrystallization from a solvent in which the residual solvent is soluble. |
Quantitative Impurity Analysis
The following table can be used to document the results of impurity analysis before and after purification.
| Impurity | Analytical Method | Concentration Before Purification (%) | Concentration After Purification (%) | Purification Method Used |
| 5-Fluoro-1-methylpyridin-2(1H)-one | HPLC | Recrystallization | ||
| Regioisomer | HPLC/LC-MS | Column Chromatography | ||
| Dinitro byproduct | LC-MS | Recrystallization | ||
| Residual Solvent (e.g., Acetonitrile) | GC/NMR | High Vacuum Drying |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation and Reagents:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Formic acid (optional, for mobile phase modification)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 10% to 90% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and run the gradient. Identify the main peak corresponding to the product and any impurity peaks. The relative percentage of each can be determined by integrating the peak areas.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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A suitable solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes)
-
Erlenmeyer flask
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Hot plate with stirring
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Impurity Identification and Removal Workflow
Caption: Workflow for the identification and removal of impurities.
References
Technical Support Center: Scaling Up the Production of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inadequate temperature control during nitration. | Ensure the reaction temperature is maintained at the optimal level, as nitration reactions are often highly exothermic. Use a reliable cooling system for the reactor. |
| Low purity of starting materials. | Verify the purity of the starting material, 5-Fluoro-1-methyl-pyridin-2(1H)-one, using appropriate analytical techniques such as NMR or HPLC. | |
| Insufficient mixing. | On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of nitrating agents. | |
| Formation of Impurities/Byproducts | Over-nitration or side reactions. | Control the stoichiometry of the nitrating agent and the reaction time. Consider a slower, dropwise addition of the nitrating agent. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to prevent unwanted side reactions. | |
| Difficulties in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Attempt to induce crystallization by seeding with a small crystal of the pure product, or by scratching the inside of the flask. If crystallization fails, column chromatography may be necessary. |
| Product co-elutes with impurities during chromatography. | Optimize the mobile phase and stationary phase for better separation. Consider using a different chromatographic technique, such as flash chromatography or preparative HPLC. | |
| Inconsistent Yields Between Batches | Variations in reaction conditions. | Standardize all reaction parameters, including temperature, reaction time, reagent addition rate, and stirring speed. |
| Inconsistent quality of reagents or solvents. | Source high-purity reagents and solvents from a reliable supplier and test them for quality before use. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when handling the reagents for the synthesis of this compound?
A1: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] An emergency eyewash and shower should be readily accessible.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.
Q3: What is the best method for purifying the final product on a large scale?
A3: For large-scale purification, recrystallization is often the most efficient and cost-effective method. If the product is an oil or difficult to crystallize, column chromatography can be used.
Q4: How should this compound be stored?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a suggested starting point and may require optimization for specific laboratory conditions and scale.
Materials:
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5-Fluoro-1-methyl-pyridin-2(1H)-one
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Ice
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Hexane
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Ethyl Acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5-Fluoro-1-methyl-pyridin-2(1H)-one to the cold sulfuric acid while maintaining the temperature below 10 °C.
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Once the starting material is completely dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Example Yield and Purity Data for a Related Nitration Reaction
| Parameter | Value |
| Starting Material | 2-Amino-5-fluoropyridine |
| Product | 5-Fluoro-2-nitropyridine |
| Yield | 77%[3] |
| Purity (example) | >95% (by HPLC) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
proper handling and storage procedures for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This guide provides essential information on the proper handling, storage, and troubleshooting for experiments involving 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Handling and Exposure
-
Q1: What are the primary hazards associated with this compound?
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This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.
-
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
-
Always wear protective gloves, eye protection (such as safety glasses or goggles), and a face shield. A lab coat is also recommended.
-
-
Q3: How should I handle this compound to minimize exposure?
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Q4: What should I do in case of accidental skin or eye contact?
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Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
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Eye Contact: Rinse cautiously with water for several minutes.[2][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical attention.
-
-
Q5: What is the appropriate first aid response for inhalation or ingestion?
Storage and Stability
-
Q6: What are the recommended storage conditions for this compound?
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Q7: Are there any incompatible materials I should avoid storing this compound with?
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Yes, avoid storing it with strong oxidizing agents and acid chlorides.
-
-
Q8: Is this compound stable under normal conditions?
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While specific stability data is limited in the provided results, it is expected to be stable under the recommended storage conditions.[2]
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Experimental Troubleshooting
-
Q9: I am having trouble dissolving the compound. What solvents are recommended?
-
While specific solubility data is not provided in the search results, compounds of this nature are often soluble in organic solvents such as DMSO, DMF, or methanol. It is recommended to perform a small-scale solubility test to determine the most appropriate solvent for your experiment.
-
-
Q10: My experiment is giving inconsistent results. Could it be related to the handling of the compound?
-
Inconsistent results can arise from improper handling or storage. Ensure that the compound is stored correctly to prevent degradation and that you are using it in a well-ventilated area to avoid contamination. Always use appropriate PPE to prevent accidental contact, which could affect your experiment.
-
Summary of Quantitative Data
| Parameter | Value | Source |
| Storage Temperature | Room temperature | [5] |
| Storage Conditions | Inert atmosphere, well-ventilated, dry, and cool place | [1][4][5] |
| Incompatible Materials | Strong oxidizing agents, acid chlorides |
Experimental Protocols
General Protocol for Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required personal protective equipment (gloves, safety glasses, lab coat).
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Transfer: Transfer the weighed compound to a suitable container for your experiment.
-
Cleaning: Clean any spills immediately according to safety guidelines. Wash hands thoroughly after handling.
Visual Guides
Caption: Workflow for the safe handling and storage of this compound.
References
Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine nitration resulting in low yields and a mixture of products?
Pyridine is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[1][2][3] This deactivation of the ring requires harsh reaction conditions (e.g., fuming nitric acid, high temperatures) for nitration to occur, which can often lead to low yields and the formation of side products.[2][4] The primary product of direct nitration is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are significantly deactivated.[1][2]
Q2: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?
Over-nitration, leading to dinitropyridine derivatives, is a common issue, particularly with substituted pyridines that may be more activated. To favor mono-nitration, consider the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second nitration. Maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs.
Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers and avoiding over-nitration?
Yes, several alternative strategies can provide better control and regioselectivity:
-
Nitration of Pyridine-N-Oxide: This is a widely used method to synthesize 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[5]
-
Use of Milder Nitrating Agents: Employing alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) can sometimes offer better control over the reaction compared to the aggressive nitric acid/sulfuric acid mixture.[4][6]
-
Dearomatization-Rearomatization Strategy: This modern approach involves a temporary dearomatization of the pyridine ring, followed by a regioselective nitration and subsequent rearomatization. This can provide access to specific isomers that are difficult to obtain through direct nitration.[7]
Q4: How do existing substituents on the pyridine ring affect nitration and the risk of over-nitration?
Substituents on the pyridine ring play a crucial role in directing the position of nitration and influencing the ring's reactivity.
-
Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier but also increasing the risk of over-nitration. They will direct the incoming nitro group to specific positions based on their electronic and steric effects.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) will further deactivate the ring, making subsequent nitrations more difficult.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during pyridine nitration.
Problem: Low or No Yield of Nitrated Product
Problem: Excessive Over-Nitration (Dinitration)
Quantitative Data Summary
The following table summarizes typical reaction conditions for different pyridine nitration methods. Note that optimal conditions can vary based on the specific substrate and desired product.
| Method | Substrate | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Direct Nitration | Pyridine | HNO₃ / H₂SO₄ | >100 | 3 - 24 | Low |
| N-Oxide Method | Pyridine-N-Oxide | HNO₃ / H₂SO₄ | 60 - 130 | 3 | 42[5] |
| Bakke's Procedure | Pyridine | N₂O₅ then NaHSO₃ | Not specified | Not specified | 77[4] |
| Dearomatization | 2-Arylpyridines | t-BuONO, TEMPO | 70 | 24 - 36 | 70 - 87[7] |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[5]
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.
-
Collect the solid by filtration.
-
Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization from acetone if necessary.
-
Protocol 2: General Strategy for Controlled Mono-nitration
This protocol outlines general principles for minimizing over-nitration in direct nitration reactions.
Methodology:
-
Cooling: Cool the pyridine substrate in a suitable solvent (if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).
-
Preparation of Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) separately and cool it to the same temperature.
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to avoid localized heating and a high concentration of the nitrating agent.
-
Temperature Control: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling to maintain the desired temperature.
-
Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the desired level of conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice and neutralizing it with a suitable base (e.g., sodium carbonate, sodium hydroxide).
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product using techniques such as column chromatography or recrystallization to separate the desired mono-nitrated product from any starting material and di-nitrated byproducts.
References
- 1. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 2. askfilo.com [askfilo.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting and interpreting the NMR spectrum of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, specifically focusing on the interpretation and troubleshooting of its NMR spectrum.
Troubleshooting Guide
Researchers may encounter several common issues when acquiring and interpreting the NMR spectrum of this compound. This guide provides a systematic approach to identifying and resolving these problems.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans- Poor shimming | - Increase the sample concentration if possible.- Increase the number of scans to improve signal averaging.- Re-shim the magnet to improve field homogeneity. |
| Broad or Distorted Peaks | - Sample precipitation- Paramagnetic impurities- Poor shimming | - Check for sample solubility and filter if necessary.- Use a metal scavenger or repurify the sample.- Re-shim the magnet. |
| Unexpected Peaks | - Residual solvent- Impurities from synthesis (e.g., starting materials, by-products)- Degradation of the sample | - Cross-reference peak positions with common NMR solvent charts.- Compare the spectrum to the known spectra of starting materials and potential side-products.[1]- Re-purify the sample and re-acquire the spectrum. |
| Overlapping Signals | - Similar chemical environments of protons or carbons. | - Try a different deuterated solvent to induce differential chemical shifts.[2]- Use higher-field NMR instruments for better signal dispersion.- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Incorrect Integrations | - Overlapping peaks- Phasing errors- Baseline distortion | - Ensure proper phasing and baseline correction of the spectrum.- For overlapping peaks, use deconvolution software if available. |
| No Signal or Very Weak Signal | - Sample concentration too low- Instrument malfunction | - Prepare a more concentrated sample.- Check the instrument's performance with a standard sample. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common NMR spectroscopy issues.
Frequently Asked Questions (FAQs)
1. What are the expected ¹H NMR chemical shifts for this compound?
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.5 | Doublet of doublets (dd) | ~3-4 (⁴JH-F), ~9-10 (³JH-H) |
| H-6 | 7.5 - 8.0 | Doublet of doublets (dd) | ~8-9 (³JH-F), ~9-10 (³JH-H) |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
2. What are the expected ¹³C NMR chemical shifts?
The predicted ¹³C NMR chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |
| C=O | 155 - 160 | Doublet |
| C-NO₂ | 145 - 150 | Singlet |
| C-F | 150 - 155 | Doublet |
| C-4 | 120 - 125 | Doublet |
| C-6 | 110 - 115 | Doublet |
| N-CH₃ | 30 - 35 | Singlet |
Note: The fluorine atom will cause splitting of the signals for nearby carbon atoms (¹JC-F, ²JC-F, etc.).
3. Why do I see more peaks in my spectrum than expected?
The presence of extra peaks usually indicates impurities.[1] These could be:
-
Residual Solvents: Common solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane) may still be present.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Unintended products formed during the reaction.
-
Degradation Products: The compound may have degraded over time or due to improper storage.
4. The peaks in my spectrum are broad. What can I do?
Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Re-shimming the instrument should resolve this.
-
Sample Aggregation or Precipitation: If the sample is not fully dissolved or starts to precipitate, this can lead to broad signals. Try using a different solvent or a more dilute sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Purifying the sample further may be necessary.
5. How can I confirm the identity of my compound?
A combination of spectroscopic techniques is recommended for unambiguous structure confirmation:
-
¹H NMR: Provides information on the proton environment and connectivity.
-
¹³C NMR: Shows the number of unique carbons.
-
¹⁹F NMR: Will show a single resonance for the fluorine atom, and its coupling to neighboring protons can be observed.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies functional groups like the carbonyl (C=O) and nitro (NO₂) groups.
Experimental Protocol: NMR Sample Preparation
This section details the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add Deuterated Solvent: Using a clean pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolve the Sample: Gently vortex or swirl the vial to completely dissolve the sample. Visually inspect for any undissolved particles. If particles are present, filter the solution through a small plug of cotton or glass wool into a clean vial.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial to a clean, dry NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.
-
Insert into Spinner Turbine: Wipe the outside of the NMR tube clean and place it into a spinner turbine, ensuring the correct depth.
-
Acquire Spectrum: Insert the sample into the NMR spectrometer and proceed with instrument setup (locking, shimming) and data acquisition.
Experimental Workflow Diagram
References
Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Isomers
Welcome to the technical support center for the HPLC analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate isomers of this compound?
Positional isomers, such as those of this compound, possess identical molecular weights and similar physicochemical properties. This similarity in polarity and structure leads to very close retention times on a chromatographic column, often resulting in co-elution where the peaks overlap significantly.[1] Achieving baseline separation requires optimization of chromatographic conditions to exploit subtle differences in their interaction with the stationary and mobile phases.
Q2: What are the initial steps to take when developing a separation method for these isomers?
Begin with a literature search for methods used to separate similar compounds, such as other pyridine derivatives or positional isomers.[2] A good starting point for reversed-phase HPLC is a C18 column with a simple mobile phase gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[1] From there, systematically adjust parameters to improve resolution.
Q3: How can I confirm that I have co-eluting peaks and not just a broad peak of a single compound?
If you suspect co-elution, several techniques can help confirm it:
-
Peak Shape Analysis: Look for non-symmetrical peaks, such as those with shoulders or significant tailing. A shoulder is a more definitive sign of co-elution than tailing.[3]
-
Diode Array Detector (DAD): A DAD or PDA detector can perform peak purity analysis. If the UV-Vis spectra taken across the peak are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): If using an LC-MS system, examining the mass spectra across the peak can reveal the presence of multiple components, even if they are isomers, by observing any subtle differences in fragmentation patterns or ion ratios.
Troubleshooting Guide
Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks
When isomers are not separated, the primary goal is to increase the selectivity of the chromatographic system.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The choice of column chemistry is critical for isomer separation. If a standard C18 column is not providing separation, consider alternative stationary phases that offer different retention mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide π-π interactions, which can be effective for aromatic compounds like pyridinones. For potentially chiral isomers, a chiral stationary phase would be necessary. |
| Mobile Phase Composition | Systematically alter the mobile phase composition. Vary the organic modifier (e.g., switch from acetonitrile to methanol) as this can change selectivity. Adjust the pH of the aqueous portion of the mobile phase; for ionizable compounds, this can significantly impact retention and selectivity. The use of buffers is recommended to maintain a stable pH. |
| Gradient Slope | A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks. |
| Temperature | Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. It is a parameter worth investigating. |
Problem 2: Peak Tailing
Peak tailing can obscure the resolution of closely eluting compounds and affect accurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silica | Residual silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing. Adding a competitive base like triethylamine (TEA) to the mobile phase (at low concentrations, e.g., 0.1%) or using a highly end-capped column can mitigate this. Operating at a lower pH can also suppress silanol ionization. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary. |
Problem 3: Peak Fronting
Peak fronting is less common than tailing but can also indicate a problem with the separation.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Similar to peak tailing, injecting too much sample can also cause fronting. |
Experimental Protocols
The following are generalized starting protocols for the method development of this compound isomer separation.
Protocol 1: Reversed-Phase HPLC with C18 Column
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Reversed-Phase HPLC with Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 15-40% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Logical Relationship of HPLC Parameters for Resolution
Caption: Key HPLC parameters influencing peak resolution.
References
Validation & Comparative
A Comparative Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and Other Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous natural products and FDA-approved drugs.[1] The introduction of a nitro group (—NO₂) to the pyridine ring creates a class of compounds known as nitropyridines, which exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2] The electron-withdrawing nature of the nitro group, combined with substitutions like fluorination, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3]
This guide provides a comparative analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one , a specific nitropyridone derivative, against other members of the nitropyridine class. While direct experimental data for this particular compound is limited in published literature, this document compiles data from structurally related analogs to offer a performance benchmark. It includes plausible synthesis routes, comparative biological data, and detailed experimental protocols to facilitate further research and evaluation.
Synthesis and Chemical Properties
Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2(1H)-one
The synthesis of the precursor, 5-Fluoro-3-nitropyridin-2(1H)-one, can be achieved by the nitration of 5-Fluoro-2-hydroxypyridine.[4]
-
Reaction: 2-hydroxy-5-fluoropyridine is mixed with concentrated sulfuric acid and cooled in an ice bath. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise.[4]
-
Workup: The reaction mixture is heated, then cooled and poured into ice water, causing the product to precipitate. The precipitate is collected via filtration and dried to yield 2-hydroxy-3-nitro-5-fluoropyridine (which exists in tautomeric equilibrium with 5-Fluoro-3-nitropyridin-2(1H)-one).[4]
Step 2: N-methylation
The second step involves the methylation of the nitrogen atom of the pyridinone ring. This is a standard procedure for such heterocycles.
-
Reaction: The 5-Fluoro-3-nitropyridin-2(1H)-one from Step 1 is treated with a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like DMF or acetone.
-
Workup: The reaction is typically quenched, and the product is extracted, purified by chromatography or recrystallization to yield the final product, this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitropyridine derivatives is heavily influenced by the nature and position of their substituents.
-
Nitro Group: The position of the nitro group is critical. Nitro groups at the C5 or C6 positions of various heterocyclic systems often result in measurable mutagenic and biological activity, whereas those at C4 or C7 can lead to inactive compounds.[5]
-
Fluorine Atom: The inclusion of fluorine often enhances pharmacological properties.[3] It can increase metabolic stability due to the strength of the C-F bond and improve binding affinity to target proteins.[3] About 20% of all pharmaceutical drugs contain fluorine.[6]
-
N-Methyl Group: Methylation of a ring nitrogen can have varied effects. In some heterocyclic systems, N-methylation reduces mutagenic activity, but in specific cases, such as with 2-nitro-benzimidazole, it can dramatically increase potency.[5] This modification impacts solubility, cell permeability, and interaction with biological targets.
Comparative Biological Activity
Antimicrobial Activity
Nitropyridine derivatives have shown significant promise as antimicrobial agents.[2] The presence of both fluoro and nitro groups on the pyridine ring can impart notable antibacterial properties.[2] The tables below provide a benchmark for the antimicrobial performance of related compounds.
Table 1: Antimicrobial Activity (MIC) of Nitropyridine Derivatives
| Compound/Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | Mycobacterium tuberculosis | 4 - 64 | [2] |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives (Compound 7j ) | Gram-positive bacteria (drug-sensitive & resistant strains) | 0.25 | [7] |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives (Compounds 6a-m ) | Gram-positive bacteria | 2 - 32 |[7] |
Note: Data for this compound is not available in the cited literature; this table serves as a comparison with related structures.
Anticancer Activity
The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of research.[2] The nitro group is believed to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[2] Fluorinated heterocycles are components in approximately 20% of anticancer drugs.[6]
Table 2: Anticancer Activity (IC₅₀) of Related Heterocyclic Compounds
| Compound/Class | Cancer Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| 5-Fluoroindole-2-carboxylic acid | APE1 Enzyme Inhibition (related to cancer progression) | 10 µM | [6] |
| Fluorinated 2,3-dimethylindole (Compound 36 ) | Lung Carcinoma (GIII-Calu1) | 3.1 µM | [6] |
| Fluorinated 2,3-dimethylindole (Compound 36 ) | Pancreas Carcinoma (Panc1) | 3.2 µM | [6] |
| Pyrazolopyridine Derivative (Compound 7b ) | Breast Cancer (MCF-7) | 3.58 µM | [8] |
| Pyrazolopyridine Derivative (Compound 7b ) | Prostate Cancer (PC-3) | 3.60 µM | [8] |
| Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b ) | Active in NCI-60 screen | (Not specified) |[3] |
Note: Data for this compound is not available in the cited literature; this table provides context from related fluorinated and nitrated heterocycles.
Enzyme Inhibition
Specific nitropyridine structures are being explored as potent and selective enzyme inhibitors, particularly for protein kinases, which are key targets in oncology.[8][9] The electrophilic nature of some nitropyridine rings makes them suitable "warheads" for targeted covalent inhibitors, which can form a permanent bond with a specific amino acid residue (like cysteine) in the target enzyme's active site.
Table 3: Enzyme Inhibition (IC₅₀) of Pyridine Derivatives
| Compound/Class | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrazolopyridine Derivative (4k ) | PIM-1 Kinase | 21.2 | [8] |
| Pyrazolopyridine Derivative (7b ) | PIM-1 Kinase | 18.9 | [8] |
| Pyridine Derivative (8c ) | EGFR Tyrosine Kinase | 140 | [8] |
| Pyridine Derivative (12d ) | EGFR Tyrosine Kinase | 180 | [8] |
| Picolinic Acid Derivatives | ASK1 Kinase | < 300 |[9] |
Note: Data for this compound is not available in the cited literature; this table provides context from related pyridine-based enzyme inhibitors.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of novel chemical entities.
Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]
-
Preparation of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[12] The final concentrations tested can range from 0.01 to 128 µg/mL.[10][13]
-
Inoculum Preparation: Isolate a pure bacterial culture from an agar plate.[12] Prepare a bacterial suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).[12]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.[12] Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[10][12]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first well with no turbidity).[10]
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cell viability and the cytotoxic effects of a compound.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[15][17] Metabolically active cells will reduce the yellow MTT salt to purple formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[15] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to an untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for screening kinase inhibitors.[18][19]
-
Assay Setup: In a microplate (e.g., 384-well), add the test compound at various concentrations, a known inhibitor (positive control), and solvent (negative control).[18]
-
Enzyme Addition: Add the purified kinase enzyme solution to all wells and pre-incubate for 10-30 minutes to allow the compound to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture containing the specific kinase substrate and ATP.[18] Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection: Stop the reaction and measure kinase activity. This is typically done by quantifying the amount of ADP produced or the amount of ATP remaining. Several commercial kits (e.g., ADP-Glo™, Kinase-Glo®) use a luciferase-based system where the amount of ADP or ATP is converted into a luminescent or fluorescent signal.[20][21]
-
Data Analysis: The signal is measured with a plate reader. The percentage of kinase inhibition is calculated relative to the negative control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[22]
Conclusion
This compound is a member of the nitropyridine class of heterocyclic compounds, which has demonstrated significant potential in drug discovery. While experimental data for this specific molecule is not widely available, the comparative analysis of its structural analogs reveals a strong rationale for its investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The presence of the fluoro, nitro, and N-methyl functional groups provides distinct opportunities to tune its biological activity and pharmacokinetic properties. This guide offers the foundational synthetic strategy, comparative performance data, and detailed experimental protocols necessary for researchers to synthesize and evaluate this compound, thereby contributing to the exploration of this promising chemical space.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-FLUORO-2-HYDROXY-3-NITROPYRIDINE CAS#: 136888-20-5 [m.chemicalbook.com]
- 5. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Broth microdilution susceptibility testing. [bio-protocol.org]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. promega.com [promega.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. reactionbiology.com [reactionbiology.com]
Assessing the Biological Activity of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological activities of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and its analogs. Direct experimental data for a comprehensive series of these specific analogs is limited in publicly available literature. Therefore, this guide synthesizes findings from structurally related pyridinone, nitropyridine, and fluorinated pyridine derivatives to project potential therapeutic applications, guide future research, and provide established experimental protocols for their evaluation. The primary activities of interest for these classes of compounds are anticancer and antibacterial effects.
Comparative Biological Activity of Structurally Related Analogs
The biological activity of pyridinone derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Based on existing literature for analogous compounds, we can infer potential activities for this compound analogs.
Anticancer Activity
Pyridinone and nitropyridine scaffolds are present in numerous compounds investigated for their anticancer properties. The introduction of a nitro group can enhance cytotoxic activity. The data below is compiled from studies on various substituted pyridinone and nicotinonitrile derivatives against several human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM) of Structurally Related Pyridinone and Nicotinonitrile Derivatives
| Compound Class | Derivative/Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Pyridinone-quinazoline | Compound 42 | MCF-7 (Breast) | 9 - 15 | [1] |
| HeLa (Cervical) | 9 - 15 | [1] | ||
| HepG2 (Liver) | 9 - 15 | [1] | ||
| Pyridine-Ureas | Compound 8b | Various (NCI-60 Panel) | Mean Inhibition 43% | [2] |
| Compound 8e | Various (NCI-60 Panel) | Mean Inhibition 49% | [2] | |
| Compound 8m | MCF-7 (Breast) | 13.1 | [2] | |
| Nicotinonitrile | Compound 14a | NCIH 460 (Lung) | 0.025 | [3] |
| RKOP 27 (Colon) | 0.016 | [3] | ||
| HeLa (Cervical) | 0.127 | [3] | ||
| Nitrated Quinolone | Compound 10 (m-CF3) | HCT-116 (Colon) | 23.41 | [4] |
| Compound 20 (m-F) | HCT-116 (Colon) | 22.95 | [4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Inferred Structure-Activity Relationship (SAR) for Anticancer Activity:
Based on general observations from pyridine derivatives, the following SAR can be postulated for this compound analogs:
-
Electron-withdrawing groups: The presence of the nitro group is often associated with enhanced cytotoxic activity.
-
Halogen substitution: The fluorine atom at the 5-position may contribute to increased potency and metabolic stability.
-
Substituents on the nitrogen: The methyl group at the 1-position influences solubility and interactions with biological targets. Variations at this position could modulate activity.
-
Other ring substitutions: Introducing different functional groups at other available positions on the pyridine ring would likely lead to a range of potencies, with some analogs potentially exhibiting improved activity and selectivity against specific cancer cell lines.
Antibacterial Activity
Fluorinated pyridines and pyridinones have demonstrated notable antibacterial properties. The data below is derived from studies on related fluorinated pyridine derivatives.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Structurally Related Fluorinated Pyridine Derivatives
| Compound Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Compound 7j | Staphylococcus aureus | 0.25 - 1 | [5] |
| Gram-positive strains | 0.25 - 1 | [5] | ||
| Compound 5 (R1 = Cl) | Gram-positive strains | 1 - 2 | [5] | |
| Compounds 6a-m | Gram-positive strains | 2 - 32 | [5] | |
| 4-Trifluoromethylpyridine Nucleosides | Compounds 4-7 | Staphylococcus aureus | 1.3 - 4.9 | [6] |
| Bacillus infantis | 1.3 - 4.9 | [6] | ||
| Escherichia coli | 1.3 - 4.9 | [6] | ||
| Stenotrophomonas maltophilia | 1.3 - 4.9 | [6] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Inferred Structure-Activity Relationship (SAR) for Antibacterial Activity:
-
Fluorine substitution: The presence of a fluorine atom on the pyridine ring is a common feature in many antibacterial agents and is expected to be crucial for the activity of this compound analogs.
-
Side chains: The nature of substituents at other positions on the pyridinone ring will likely influence the antibacterial spectrum and potency. For instance, in the 3-(5-fluoropyridine-3-yl)-2-oxazolidinone series, different substitutions on a pyrimidine ring attached to the core structure led to significant variations in activity.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways in Anticancer Activity
While the specific signaling pathways modulated by this compound analogs are yet to be elucidated, related pyridinone and nitropyridine compounds have been shown to interfere with key cancer-related pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Some pyridinone derivatives have been identified as inhibitors of PI3K and/or mTOR.[7][8]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by pyridinone analogs.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids and other natural products have been shown to target this pathway.[3][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and its structural analogs. The information is intended to support research and development in medicinal chemistry and drug discovery by offering insights into this promising class of compounds.
Introduction
Pyridinone scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and antifungal activities.[1][2][3][4] The introduction of a nitro group and a fluorine atom can significantly modulate the physicochemical and biological properties of these compounds. Specifically, the electron-withdrawing nature of the nitro group is hypothesized to play a role in modulating enzyme activity and interacting with cellular targets crucial for the proliferation of cancer cells and microbial pathogens.[5] This guide focuses on this compound, a specific derivative for which detailed public data is limited, and compares it with its structural analogs to provide a comprehensive understanding of its potential.
Synthesis and Structural Analogs
The synthesis of this compound can be approached through a multi-step process, typically involving the nitration of a pyridinone precursor followed by N-alkylation. The structural analogs chosen for comparison include the immediate precursor, 5-Fluoro-3-nitropyridin-2(1H)-one, and a related compound, 1,5-Dimethyl-3-nitropyridin-2(1H)-one, to evaluate the impact of the fluoro substituent.
Proposed Synthetic Workflow
The synthesis of the target compound and its analogs can be conceptualized through the following workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridone alkaloids from a marine-derived fungus, Stagonosporopsis cucurbitacearum, and their activities against azole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to the Computational Modeling of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific computational or experimental studies on 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one are not extensively available in peer-reviewed literature. This guide provides a comparative framework using data from closely related pyridine derivatives and other heterocyclic compounds to illustrate the computational modeling approaches and analyses relevant to the target molecule. The data presented herein is for analogous compounds and serves as a reference for potential properties and evaluation methodologies.
Introduction
This compound is a substituted pyridinone, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the elucidation of mechanisms of action, and the rational design of novel therapeutic agents. This guide compares the predicted and experimental properties of molecules structurally related to this compound, providing insights into potential applications and a roadmap for future computational studies on this specific compound. The methodologies and data are drawn from studies on analogous pyridine derivatives and other heterocyclic systems, highlighting their potential as anticancer and antimicrobial agents.
Data Presentation: A Comparative Analysis
The following tables summarize key computational and experimental data for comparator molecules. This data provides a baseline for predicting the properties of this compound.
Table 1: Quantum Mechanical Properties (DFT)
Density Functional Theory (DFT) is employed to calculate the electronic properties of molecules, offering insights into their reactivity and stability.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | - | - | - |
| 2-Amino 5-Methyl Pyridine | B3LYP/6-311++G(d,p) | -6.79822 | -0.29660 | 6.50162 |
| p-nitroaniline | B3LYP/6-311G(d,p) | - | - | 3.8907[1] |
| p-aminoaniline | B3LYP/6-311G(d,p) | - | - | 4.6019[1] |
Table 2: Molecular Docking Performance
Molecular docking predicts the binding affinity and orientation of a ligand within the active site of a target protein. Here, we present data for compounds docked against relevant biological targets.
| Compound Class | Target Protein (PDB ID) | Top Compound Docking Score (kcal/mol) | Reference Compound/Score (kcal/mol) |
| Thiazolidinone Derivatives | C-KIT Tyrosine Kinase (1T46) | - | - |
| 1,3-diazetidin-2-one derivatives | EGFR (1M17) | 92.77 (PLPfitness) | Erlotinib / 76.20 (PLPfitness) |
| 1,3-diazetidin-2-one derivatives | Not Specified | -81.57 (PLP-fitness) | Erlotinib / -76.20 (PLP-fitness) |
| Thiazolidinone and Thiadiazole Derivatives | Not Specified (1DLS) | -8.5386 | Not Specified |
Table 3: QSAR Model Summary for Antitubercular Activity
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with biological activity.
| Compound Class | QSAR Model Type | Key Statistical Parameters |
| Thiosemicarbazone derivatives | Multiple Linear Regression | R² = 0.74, RCV² = 0.72[2] |
| Quinolinone-based Thiosemicarbazones | Multiple Regression Analysis | R² = 0.83, F = 47.96, s = 0.31[3] |
Table 4: In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | Top Compound IC50 (µM) | Reference Compound/IC50 (µM) |
| 1,3-diazetidin-2-one derivatives | A549 (Lung) | 1.75 | Erlotinib / 11.5 |
| 1,3-diazetidin-2-one derivatives | A549 (Lung) | 7.51 | Erlotinib / 11.5 |
| Pyrazole derivatives | A549 (Lung) | 220.20 | Etoposide / Not Specified[4] |
| Militarin derivatives | A549 (Lung) | 8.5 | Not Specified[5] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Density Functional Theory (DFT) Calculations
-
Objective: To determine the electronic properties, such as HOMO-LUMO energies and Mulliken atomic charges, of 2-amino-3-methyl-5-nitropyridine.
-
Software: Gaussian 09W.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).[6]
-
Procedure:
-
The molecular structure of 2-amino-3-methyl-5-nitropyridine was drawn using GaussView.
-
Geometry optimization was performed to find the lowest energy conformation.
-
Frequency calculations were carried out to confirm that the optimized structure corresponds to a true energy minimum.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the energy gap.
-
Mulliken population analysis was performed to determine the atomic charges.
-
Molecular Docking
-
Objective: To predict the binding affinity and interaction of thiazolidinone derivatives with the C-KIT Tyrosine Kinase.[7]
-
Software: AutoDock Vina, MGL AutoDock Tools, BIOVIA Discovery Studio Visualizer.[8]
-
Target Preparation:
-
The crystal structure of C-KIT Tyrosine Kinase (PDB ID: 1T46) was downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed.
-
Polar hydrogen atoms were added to the protein structure.
-
The protein was saved in the PDBQT format.[9]
-
-
Ligand Preparation:
-
The 2D structures of the thiazolidinone derivatives were drawn using ChemDraw and converted to 3D structures.
-
The ligands were saved in the PDBQT format, with rotatable bonds defined.[8]
-
-
Docking Simulation:
-
A grid box was defined to encompass the active site of the protein.
-
AutoDock Vina was used to perform the docking, generating multiple binding poses for each ligand.[8]
-
The results were analyzed to identify the best binding pose based on the docking score and interactions with key amino acid residues.
-
Quantitative Structure-Activity Relationship (QSAR)
-
Objective: To develop a model that correlates the structural features of thiosemicarbazone derivatives with their anti-tubercular activity.
-
Methodology: Multiple Linear Regression (MLR).[10]
-
Procedure:
-
A dataset of thiosemicarbazone derivatives with their corresponding anti-tubercular activities (Log MIC) was compiled.
-
A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) were calculated for each molecule.
-
Stepwise multiple linear regression was used to select the most relevant descriptors and build the QSAR model.[11]
-
The statistical quality of the model was evaluated using parameters like the coefficient of determination (R²), cross-validated R² (RCV²), and Fischer's test value (F).[2]
-
MTT Assay for Cytotoxicity
-
Objective: To determine the in vitro anticancer activity of 1,3-diazetidin-2-one derivatives against the A549 human lung adenocarcinoma cell line.
-
Procedure:
-
A549 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[12]
-
The cells were then treated with various concentrations of the test compounds and the reference drug (Erlotinib) and incubated for another 48 or 72 hours.
-
After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined.
-
Mandatory Visualizations
Computational Modeling Workflow
The following diagram illustrates a typical workflow for the computational modeling of a novel compound's properties, from initial design to biological activity prediction.
Caption: A logical workflow for computational drug discovery.
Hypothetical Signaling Pathway
Given the prevalence of pyridinone derivatives as kinase inhibitors, the following diagram depicts a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in cancer therapy.
Caption: A hypothetical RTK signaling pathway targeted by an inhibitor.
References
- 1. thaiscience.info [thaiscience.info]
- 2. 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Structure-Activity Relationship Study on Thiosemicarbazone Derivatives as Antitubercular agents Using Artificial Neural Network and Multiple Linear Regression - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 12. phcogj.com [phcogj.com]
A Comparative Guide to the DFT Analysis and Molecular Orbital Calculations of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the Density Functional Theory (DFT) analysis and molecular orbital calculations of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Due to the limited availability of specific published experimental data for this compound, this document serves as a methodological template, drawing parallels with computational studies on structurally related nitropyridine derivatives to illustrate the analytical process. The objective is to equip researchers with the foundational knowledge to conduct and evaluate similar computational studies in the pursuit of novel drug candidates.
Introduction to DFT in Drug Discovery
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In drug discovery, DFT is instrumental in predicting molecular properties, including stability, reactivity, and spectroscopic characteristics. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity and its potential as a pharmacological agent.
Comparative DFT Analysis: A Methodological Overview
A comparative DFT analysis is crucial for understanding the subtle yet significant effects of functional group substitutions on the electronic properties and, consequently, the biological activity of a molecule. This section outlines a typical workflow for such an analysis.
Caption: Conceptual workflow for a comparative DFT analysis.
Hypothetical Comparative Data
To illustrate the output of a DFT analysis, the following tables present a hypothetical comparison between this compound and a known compound from the literature, 2-amino-3-methyl-5-nitropyridine.[1][2] The data for the target compound is illustrative and intended to serve as a placeholder for actual experimental findings.
Table 1: Calculated Electronic Properties
| Property | This compound (Hypothetical) | 2-amino-3-methyl-5-nitropyridine[1] |
| Total Energy (a.u.) | -548.XXX | -547.632 |
| HOMO Energy (eV) | -7.XXX | -6.58 |
| LUMO Energy (eV) | -3.XXX | -2.45 |
| Energy Gap (LUMO-HOMO) (eV) | 4.XXX | 4.13 |
| Dipole Moment (Debye) | 5.XXX | 6.21 |
Table 2: Selected Calculated Bond Lengths (Å)
| Bond | This compound (Hypothetical) | 2-amino-3-methyl-5-nitropyridine[1] |
| N1-C2 | 1.38X | 1.34 |
| C2=O | 1.22X | N/A |
| C3-N(nitro) | 1.45X | 1.46 |
| C5-F | 1.35X | N/A |
| C5-N(nitro) | N/A | 1.43 |
| C6-N1 | 1.39X | 1.32 |
Experimental and Computational Protocols
The following protocols are based on established methodologies for DFT analysis of nitropyridine derivatives.[1][3][4]
Geometry Optimization
The molecular structure of the target compound would first be optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, in conjunction with a basis set like 6-311G++(d,p).[1] The optimization process ensures that all subsequent calculations are performed on the most stable structure.
Frequency Calculations
To confirm that the optimized geometry represents a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.[1]
Molecular Orbital and Electronic Property Calculations
Subsequent to geometry optimization and frequency confirmation, the electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment. These calculations are typically carried out using the same DFT method and basis set as the geometry optimization for consistency. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis).[1][5]
Alternative Compounds for Comparison
For a comprehensive analysis, it is beneficial to compare the target molecule with other structurally related compounds. Some potential alternatives include:
-
2-amino-3-methyl-5-nitropyridine: A well-studied nitropyridine derivative with available computational data.[1][2]
-
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one: Shares the pyridinone core and the 1-methyl and 3-fluoro substitutions, allowing for a direct comparison of the effect of the nitro group versus a bromine atom.[6]
-
2-hydroxy-5-methyl-3-nitropyridine: Allows for the investigation of the electronic differences between a pyridinone and its hydroxypyridine tautomer.[4]
Conclusion
This guide outlines the standard procedures for conducting a DFT analysis and molecular orbital calculation for this compound. While specific experimental data for this compound is not yet widely published, the methodologies and comparative framework presented here, based on studies of similar molecules, provide a robust starting point for researchers. Such computational studies are invaluable in modern drug development, offering predictive insights that can guide synthesis and experimental testing, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one | C6H5BrFNO | CID 70701030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Spectroscopic Comparison Guide for the Structural Confirmation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data essential for the structural elucidation of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a fluorinated nitropyridinone derivative of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for the target compound, this guide leverages data from structurally similar analogs to provide a framework for spectral interpretation and comparison.
This guide presents a detailed overview of the expected spectroscopic signatures for the target compound and its analogs, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectral data of related compounds, researchers can predict and interpret the spectra of this compound, facilitating its synthesis and characterization.
Comparative Spectroscopic Data
The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Below is a comparative summary of the expected and observed spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | H4 (ppm) | H6 (ppm) | N-CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~8.0-8.3 (d) | ~7.5-7.8 (d) | ~3.6-3.8 (s) | CDCl₃ |
| 1-Methyl-3,5-dinitropyridin-2(1H)-one[1] | 9.05 (d) | 8.90 (d) | 3.80 (s) | CDCl₃ |
| 1-Methyl-2-pyridone[2] | 6.57 (d) | 7.32-7.34 (m) | 3.59 (s) | CDCl₃ |
Note: Predicted values for the target compound are based on the analysis of substituent effects on the pyridinone ring. The electron-withdrawing effects of the nitro and fluoro groups are expected to shift the ring protons downfield.
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | C2 (C=O) (ppm) | C3 (C-NO₂) (ppm) | C4 (ppm) | C5 (C-F) (ppm) | C6 (ppm) | N-CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~155-160 | ~145-150 | ~120-125 | ~150-160 (d, ¹JCF) | ~110-115 | ~30-35 | CDCl₃ |
| 1-Methyl-2(1H)-pyridinone[3] | 162.3 | 105.4 | 139.1 | 121.2 | 134.8 | 36.9 | CDCl₃ |
Note: The ¹³C NMR spectrum of the target compound is expected to show a characteristic doublet for the carbon bearing the fluorine atom due to C-F coupling.
Table 3: IR Spectroscopic Data Comparison
| Compound | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound (Predicted) | ~1660-1680 | ~1520-1550 | ~1340-1360 | ~1200-1300 |
| 1-Methyl-2(1H)-pyridinone[4] | 1665 | - | - | - |
| 5-Fluorouracil[5] | 1650 | - | - | 1275 |
Note: The presence of strong absorption bands for the carbonyl and nitro groups are key diagnostic features in the IR spectrum.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Ionization Method |
| This compound | C₆H₅FN₂O₃ | 172.11 | 173.03 | ESI-MS |
| 1-Methyl-3,5-dinitropyridin-2(1H)-one[6] | C₆H₅N₃O₅ | 199.12 | 200.04 | ESI-MS |
| 1-Methyl-2(1H)-pyridinone[4] | C₆H₇NO | 109.13 | 110.06 | ESI-MS |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of synthetic compounds. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
Sample Preparation : 5-10 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] An internal standard such as tetramethylsilane (TMS) is used for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are necessary.[7][8]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used due to its simplicity and lack of extensive sample preparation.[9] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent pellet.[1][10]
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[2] The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for determining the molecular weight of polar organic compounds.[11][12]
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[11]
-
Data Acquisition : The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[13]
-
Data Analysis : The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak corresponding to the protonated molecule [M+H]⁺ is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
Visualizing the Workflow and Logic
To better understand the process of structural elucidation and the relationship between different spectroscopic methods, the following diagrams are provided.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. 1-Methyl-2-pyridone(694-85-9) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 136888-20-5|5-Fluoro-3-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 6. 1616526-85-2|this compound|BLD Pharm [fr.bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Studies on the infrared spectra of heterocyclic compounds. I. Infrared spectra of alkylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MassBank - repository of mass spectra of small chemical compounds [denbi.de]
- 12. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 13. massbank.eu [massbank.eu]
Validating the Purity of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of common analytical methods for validating the purity of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a key intermediate in various synthetic pathways. We will delve into the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparative Analysis of Purity Validation Methods
The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Feature | HPLC-UV | LC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on polarity, mass detection | Separation based on volatility, mass detection | Intrinsic quantitative signal of nuclei |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.001 - 0.05% | ~0.001 - 0.01% (for volatile impurities) | ~0.1 - 1% |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | ~0.003 - 0.15% | ~0.003 - 0.03% (for volatile impurities) | ~0.3 - 3% |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 | N/A (primary method) |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% |
| Specificity | Good, potential for co-elution | Excellent, mass-based identification | Excellent for volatile compounds | Excellent, structure-specific |
| Sample Throughput | High | High | Medium | Low |
| Primary Use | Routine purity checks, quantification | Impurity identification and quantification | Residual solvent and volatile impurity analysis | Absolute purity determination, reference standard certification |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for purity determination of non-volatile and thermally stable compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[1][2]
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in the initial mobile phase composition.
-
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Impurities are identified by their mass-to-charge ratio and fragmentation patterns. Quantification is performed using the peak area from the extracted ion chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[3][4]
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Headspace autosampler (for residual solvent analysis)
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.
Procedure:
-
Sample Preparation (for residual solvents): Accurately weigh approximately 100 mg of the compound into a headspace vial and dissolve in 1 mL of DMSO.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Impurities are identified by their retention time and mass spectrum, which can be compared to a spectral library. Quantification is achieved by using an internal or external standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5][6][7][8] It is particularly valuable for certifying the purity of reference materials.[9][10][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis: The purity of the compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for each analytical technique.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biomedres.us [biomedres.us]
- 3. pharmaguru.co [pharmaguru.co]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Correlating Experimental vs. Calculated NMR Chemical Shifts for 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between experimentally determined and computationally calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The purpose is to illustrate the methodology for correlating theoretical data with experimental results, a crucial step in structure verification and characterization in modern drug discovery and organic synthesis.
Data Presentation: Comparison of Chemical Shifts
The following table summarizes the hypothetical experimental and calculated NMR chemical shifts for this compound. The experimental values are estimated based on analogous structures, while the calculated values reflect typical results from Density Functional Theory (DFT) computations. All shifts (δ) are reported in parts per million (ppm).
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| ¹H NMR | |||
| H-4 | 8.65 | 8.78 | 0.13 |
| H-6 | 8.10 | 8.21 | 0.11 |
| N-CH₃ | 3.65 | 3.70 | 0.05 |
| ¹³C NMR | |||
| C-2 (C=O) | 158.5 | 157.2 | -1.3 |
| C-3 (C-NO₂) | 145.0 | 146.8 | 1.8 |
| C-4 | 135.2 | 136.5 | 1.3 |
| C-5 (C-F) | 152.0 (d, ¹JCF ≈ 250 Hz) | 154.1 | 2.1 |
| C-6 | 128.8 | 129.5 | 0.7 |
| N-CH₃ | 30.5 | 31.1 | 0.6 |
| ¹⁹F NMR | |||
| F-5 | -128.5 | -125.2 | 3.3 |
Note: Experimental data is illustrative. Calculated data is representative of DFT/GIAO methods. The large one-bond coupling constant (¹JCF) for C-5 is a characteristic feature.
Experimental and Computational Workflow
The process of correlating experimental and calculated NMR data involves distinct workflows for data acquisition and theoretical prediction, culminating in a comparative analysis.
Caption: Workflow for correlating experimental and calculated NMR data.
Experimental Protocols
Sample Preparation
A sample of 5-10 mg of solid this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR referencing (δ = 0.00 ppm).[2][3] The solution is transferred to a 5 mm NMR tube. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external reference (δ = 0.00 ppm).[4]
NMR Data Acquisition
Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[5]
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[1]
-
¹⁹F NMR: A standard single-pulse experiment with proton decoupling is often used. ¹⁹F is a highly sensitive nucleus (100% natural abundance), so fewer scans are needed compared to ¹³C NMR.[4]
Data Processing
The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced. For ¹H and ¹³C spectra, the TMS signal is set to 0.00 ppm. For ¹⁹F spectra, the reference (e.g., CFCl₃) is set to 0.00 ppm.
Computational Protocols
Structure Preparation
A 2D structure of this compound is drawn and converted to a 3D model using molecular modeling software.
Geometry Optimization
The initial 3D structure is optimized to find its lowest energy conformation. A common and reliable method is using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d). This step is crucial as the calculated NMR shieldings are highly dependent on the molecular geometry.
NMR Shielding Calculation
Using the optimized geometry, the absolute magnetic shielding tensors for all atoms are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this calculation.[6] To achieve higher accuracy, a different DFT functional and a larger basis set, such as mPW1PW91 with the 6-311+G(d,p) basis set, are often employed for the NMR calculation itself.[6] An implicit solvent model, like the Polarizable Continuum Model (PCM) for chloroform, should be included to better simulate the experimental conditions.
Conversion to Chemical Shifts
The calculated absolute shielding values (σ_iso) are not directly comparable to experimental chemical shifts. They must be converted by subtracting the calculated shielding of a reference compound (e.g., TMS) computed at the exact same level of theory:
δ_calc = σ_ref - σ_iso
Alternatively, empirical scaling factors derived from plotting calculated shieldings against experimental shifts for a large set of known compounds can be used for correction.[7] This method often provides excellent agreement with experimental data.[7]
References
- 1. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Landscape of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Derivatives: A Comparative Evaluation
A detailed analysis of the antibacterial potential of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one derivatives and their structural analogs reveals a promising frontier in the development of new antimicrobial agents. While specific data for this exact class of compounds is limited in publicly available research, a comparative review of structurally related nitropyridines, fluorinated pyridines, and pyridinones provides valuable insights into their antibacterial spectrum and potential mechanisms of action. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
This guide evaluates the antibacterial performance of compounds structurally related to this compound by comparing their in vitro activity against various bacterial strains. The comparison includes established antibiotics such as Ciprofloxacin and Linezolid to provide a clear benchmark for their potential efficacy.
Comparative Antibacterial Spectrum: A Quantitative Overview
The antibacterial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values for several classes of compounds related to this compound against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives and Comparative Drugs Against Gram-Positive Bacteria (MIC in µg/mL)
| Compound/Drug | S. aureus | S. aureus (Resistant) | E. faecalis | Reference |
| Compound 7j | 0.25 | 0.25 | - | [1] |
| Linezolid | 2 | 2 | - | [1] |
Note: Compound 7j is a novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative that showed an eight-fold stronger inhibitory effect than linezolid against certain strains[1].
Table 2: Antibacterial Activity of Nitropyridine and Pyridinone Derivatives Against Various Bacteria (MIC in µg/mL)
| Compound/Drug | S. aureus | E. faecalis | B. subtilis | P. vulgaris | Reference |
| Nitropyridine Derivative (R=n-Bu) | 31.2 | 7.8 | - | - | [2] |
| Pyridinone Derivative 3a | - | - | Good | Good | [3] |
| Pyridinone Derivative 4a | - | - | Good | Good | [3] |
| Pyridinone Derivative 4b | - | - | Good | Good | [3] |
| Pyridinone Derivative 9 | - | - | Good | Good | [3] |
| Pyridinone Derivative 16 | - | - | Good | Good | [3] |
| Ciprofloxacin | 2-5 (for some derivatives) | - | - | - | [4] |
Note: The nitropyridine derivative with R=n-Bu is a derivative of N-hydroxy-pyridoxazinone[2]. The pyridinone derivatives showed weak to good antibacterial activity, with compounds 3a, 4a, 4b, 9, and 16 being the most active against B. subtilis and P. vulgaris[3]. The MIC range for Ciprofloxacin is provided for p-toluidine, p-chloroaniline and aniline derivatives of 8-nitrofluoroquinolone[4].
Deciphering the Mechanism of Action
The mode of action for these emerging antibacterial agents appears to be diverse and dependent on their core chemical structure. For oxazolidinone derivatives, such as the 3-(5-fluoropyridine-3-yl)-2-oxazolidinones, the mechanism is believed to be similar to that of linezolid, which involves the inhibition of protein synthesis at the initial stage[1]. Furthermore, some of these compounds have been observed to hamper the formation of biofilms, a critical factor in chronic and resistant bacterial infections[1].
For pyridinone and pyrazole derivatives, molecular docking studies suggest that they may act as topoisomerase IV inhibitors[3]. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The nitro group, a common feature in these compounds, is also known to be a key player in the antimicrobial activity of other classes of drugs. The reduction of the nitro group can produce toxic intermediates that damage bacterial DNA[5].
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and conceptual mechanisms, the following diagrams have been generated.
Detailed Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for this purpose.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the stock solution in CAMHB in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. b. This will bring the total volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. c. Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only) on each plate.
-
Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify bacterial growth.
This comprehensive guide, based on the analysis of structurally similar compounds, underscores the potential of this compound derivatives as a promising class of antibacterial agents. Further dedicated research on this specific class is warranted to fully elucidate their antibacterial spectrum and clinical potential.
References
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Due to its chemical structure as a halogenated and nitrated organic compound, this compound is classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. The following step-by-step guide outlines the approved disposal protocol.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the safety data sheets of analogous compounds, the following are required:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[8] The original container may be used if it is in good condition.[7]
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".
-
Keep the container securely closed except when adding waste.[5][7][8]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full (no more than ¾ full) or has been accumulating for a designated period (typically up to 12 months, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[4][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [8][9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Between 5.5 and 10.5 (Not applicable to this compound) | [9] |
| Maximum Accumulation of Hazardous Waste | 55 gallons of hazardous waste | [8] |
| Maximum Accumulation of Acutely Hazardous Waste (P-listed) | 1 quart | [4][8] |
| Container Fill Level | No more than ¾ full | [4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on data for structurally related nitropyridine compounds, this compound is classified as hazardous. The primary risks are associated with ingestion, skin and eye contact, and respiratory irritation.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[1] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles that provide a snug fit. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2][3] | Protects eyes from chemical splashes and fumes which can cause serious irritation or permanent damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][3] Gloves should be inspected for damage before each use and changed regularly.[3] | Prevents skin contact with the chemical, which is known to cause skin irritation.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][2][3] | Protects skin and personal clothing from contamination and chemical splashes.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient or for spill response, a NIOSH/MSHA approved respirator is required.[3][4] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. All handling of this compound should occur within a designated area equipped with appropriate safety measures.
Chemical Handling Workflow Diagram
Caption: This workflow outlines the key steps for safely handling this compound.
Experimental Protocol Details:
-
Preparation:
-
Handling:
-
All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid the formation of dust during handling.[5]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Disposal Plan
Proper segregation and disposal of chemical waste are crucial to ensure environmental safety and regulatory compliance. As a fluorinated and nitrogen-containing organic compound, this chemical must be treated as halogenated organic waste.[6]
Disposal Workflow Diagram
Caption: This diagram shows the decision process for the proper disposal of waste.
Disposal Protocol Details:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[6][7] This compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) must be collected in a designated "Halogenated Organic Waste" container.[6][8]
-
Container: Use only approved, properly labeled, and leak-proof plastic containers for waste collection.[7] Keep the container closed at all times except when adding waste.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[8]
-
Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated, away from heat or ignition sources.[7]
-
Final Disposal: Waste will be disposed of via licensed hazardous waste incinerators.[6][9] Follow your institution's specific procedures for arranging waste pickup through the Environmental Health & Safety (EH&S) department.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. trimaco.com [trimaco.com]
- 3. falseguridad.com [falseguridad.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
